Pelletierine
Description
This compound is a natural product found in Punica granatum, Lycopodiastrum casuarinoides, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZLWNUBXHADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863036 | |
| Record name | (+/-)-Isopelletierine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-01-4, 539-00-4 | |
| Record name | 1-(2-Piperidinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4396-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Isopelletierine | |
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| Record name | Pelletierine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.295 | |
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| Record name | PELLETIERINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL21M0A40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | (±)-Pelletierine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
Biosynthesis of Pelletierine from L-Lysine: A Mechanistic & Experimental Guide
Executive Summary
The biosynthesis of pelletierine (1-(2-piperidyl)propan-2-one) represents a canonical example of plant alkaloid engineering, bridging enzymatic precision with spontaneous chemical reactivity. Originating from the primary metabolite L-lysine , this pathway constructs the piperidine ring system fundamental to thousands of bioactive compounds, including the Lycopodium and Punica alkaloids.
This guide deconstructs the pathway into its constituent molecular events: the PLP-dependent decarboxylation, the copper-mediated oxidative deamination, and the biomimetic Mannich condensation. It is designed for researchers seeking to reconstitute this pathway in vitro or engineer it into heterologous hosts (e.g., S. cerevisiae or E. coli).
Part 1: Molecular Architecture & Precursor Logic
The Precursor: L-Lysine
L-Lysine is the obligate precursor. Its
The Structural Objective: The Piperidine Nucleus
This compound consists of a piperidine ring substituted at the C2 position with a propan-2-one side chain. The biosynthetic challenge lies in two key transformations:
-
Cyclization: Converting the linear lysine chain into a reactive cyclic imine (
-piperideine). -
C-C Bond Formation: Coupling this electrophilic imine with a nucleophilic C3 unit (derived from acetoacetate).
Part 2: The Enzymatic Cascade
The pathway operates through a "Push-Pull" mechanism: enzymatic steps generate a reactive intermediate that "pulls" a nucleophile into a spontaneous coupling reaction.
Step 1: Decarboxylation (The Commitment Step)
-
Enzyme: Lysine Decarboxylase (LDC) [EC 4.1.1.18]
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Mechanism: LDC binds L-lysine, forming a Schiff base with PLP. This destabilizes the
-carboxyl group, facilitating decarboxylation to release CO and generate cadaverine (1,5-diaminopentane). -
Significance: This step removes the chirality of L-lysine and commits the metabolite to polyamine/alkaloid synthesis.
Step 2: Oxidative Deamination
-
Enzyme: Copper Amine Oxidase (CuAO) [EC 1.4.3.6]
-
Cofactor: Topaquinone (TPQ) and Cu
[1] -
Mechanism: CuAO oxidizes one primary amine group of cadaverine to an aldehyde. The reaction consumes molecular oxygen and releases H
O and ammonia.[2] -
Product: 5-aminopentanal .
Step 3: Spontaneous Cyclization
-
Mechanism: 5-aminopentanal is chemically unstable in aqueous solution at physiological pH. The remaining terminal amine performs an intramolecular nucleophilic attack on the newly formed aldehyde.
-
Equilibrium: This reversible reaction releases water to form the cyclic Schiff base
-piperideine . -
Note:
-piperideine exists in equilibrium with its enamine tautomer and the open-chain aldehyde, but the cyclic imine is the requisite electrophile for the next step.
Step 4: The Mannich Condensation (C-C Bond Formation)
-
Reactants:
-piperideine (Electrophile) + Acetoacetic Acid/Acetoacetyl-CoA (Nucleophile). -
Mechanism: A biomimetic Mannich reaction.[3] The enol form of acetoacetate attacks the C2 position of the iminium ion (
-piperideine). -
Decarboxylation: If acetoacetic acid (or acetonedicarboxylic acid) is the nucleophile, the coupling is often accompanied by decarboxylation to stabilize the product.
-
Product: This compound .
Part 3: Pathway Visualization
The following diagram illustrates the flow from primary metabolism to the alkaloid scaffold.
Figure 1: The biosynthetic pathway of this compound.[4][5] Blue/Green nodes represent stable intermediates; Yellow represents the reactive electrophile.
Part 4: Enzymatic Parameters & Kinetics
For researchers attempting to model this system, the following kinetic parameters are derived from characterization of plant-derived enzymes (specifically Lupinus and Punica homologs).
| Enzyme | Source Organism | Substrate | Optimal pH | Cofactor | ||
| LDC | Lupinus angustifolius | L-Lysine | 250 - 400 | 15 - 25 | 7.5 - 8.0 | PLP |
| CuAO | Pisum sativum | Cadaverine | 60 - 100 | 8 - 12 | 7.0 - 7.5 | TPQ, Cu |
| Synthase * | Huperzia serrata | N/A | N/A | 7.0 | None (Spontaneous) |
*Note: While specific "this compound Synthases" (Type III PKS) have been identified in Lycopodium, the condensation reaction proceeds spontaneously in the presence of acetoacetate at neutral to slightly alkaline pH.
Part 5: Experimental Protocol (In Vitro Synthesis)
This protocol describes a one-pot, two-stage biomimetic synthesis. It relies on the enzymatic generation of
Reagents Required[3][7][11][12][13][14]
-
Enzymes: Recombinant LDC (10 U/mL), Purified CuAO (5 U/mL).
-
Substrates: L-Lysine HCl (10 mM), Lithium Acetoacetate (20 mM).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Cofactors: PLP (0.1 mM), Catalase (500 U/mL - Critical to remove H
O produced by CuAO).
Step-by-Step Workflow
-
Enzymatic Oxidation Phase (Generation of Imine):
-
In a 50 mL flask, dissolve L-Lysine HCl (10 mM) and PLP (0.1 mM) in phosphate buffer.
-
Add LDC and incubate at 37°C for 60 minutes to generate cadaverine.
-
Checkpoint: Verify cadaverine formation via TLC (ninhydrin stain) or LC-MS.
-
Add CuAO and Catalase. Incubate at 30°C for 2-4 hours with gentle aeration (oxygen is a substrate).
-
Result: Accumulation of
-piperideine.[6][7]
-
-
Chemical Condensation Phase:
-
Isolation & Analysis:
-
Basify mixture to pH 10 with NaOH.
-
Extract 3x with Dichloromethane (DCM).
-
Dry organic layer over MgSO
and concentrate. -
Validation: Analyze via GC-MS. This compound peak expected at
141 .
-
Part 6: Scientific Integrity & Troubleshooting
The "Spontaneous" Controversy
Historically, researchers debated whether the final condensation required an enzyme ("this compound Synthase"). Recent evidence (References 1, 3) suggests that while Type III PKS enzymes can generate the acetoacetyl-CoA precursor, the actual Mannich condensation with
Self-Validating Controls
To ensure the signal observed is true this compound and not an artifact:
-
Negative Control A: Exclude CuAO. Result: Accumulation of cadaverine; no this compound.
-
Negative Control B: Exclude Acetoacetate. Result: Hydrolysis of
-piperideine back to amino-aldehyde; no this compound. -
Stereochemistry Check: Synthetic this compound via this method is racemic.[3] If isolating from Punica granatum, the product is often scalemic (enantioenriched), implying a chiral environment (protein scaffold) might influence the stereoselectivity of the Mannich step in vivo.
References
-
Sun, F., et al. (2020). "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Organic Letters. Available at: [Link]
-
Bunsupa, S., et al. (2012). "Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in Leguminosae." Plant Physiology. Available at: [Link]
-
Cona, A., et al. (2006). "Copper amine oxidases in plants: structure, function, and evolution." Trends in Plant Science. Available at: [Link]
-
Hemscheidt, T. (2000). "Tropane and related alkaloids."[10][11][12] Topics in Current Chemistry. (Contextual reference for Mannich mechanisms in alkaloid synthesis).
Sources
- 1. Frontiers | The tree of life of copper-containing amine oxidases [frontiersin.org]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The chemistry of polyazaheterocyclic compounds. Part VI. Condensation reactions of 5-amino-1H-1,2,3-triazoles with ethyl acetoacetate and a new type of dimroth rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Granatum. | Henriette's Herbal Homepage [henriettes-herb.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Pseudothis compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. [Role of amine oxidase in the biosynthesis of alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and stereochemistry of Pelletierine
Technical Guide: Chemical Structure, Stereochemistry, and Synthetic Architecture of Pelletierine
Introduction: The this compound Enigma
This compound (1-(piperidin-2-yl)propan-2-one) represents a classic case study in alkaloid chemistry, historically plagued by stereochemical ambiguity and nomenclature confusion. Originally isolated from the root bark of the pomegranate (Punica granatum) by Tanret in 1878, the term "this compound" was long used interchangeably with its racemic form, "isothis compound."
For modern drug development professionals, this compound is not merely a historical artifact but a potent chiral building block. Its piperidine core serves as a scaffold for "sedridine-type" alkaloids and has seen renewed interest in the synthesis of lycopodium alkaloids and glycosidase inhibitors.
This guide dissects the molecular architecture of this compound, resolving the historical stereochemical debates and providing a validated roadmap for its synthesis and characterization.
Molecular Architecture and Stereochemistry
Chemical Identity
-
IUPAC Name: 1-[(2R)-piperidin-2-yl]propan-2-one
-
Common Synonyms: (-)-Pelletierine, 2-Acetonylpiperidine.
-
Molecular Formula: C
H NO -
Molecular Weight: 141.21 g/mol
Absolute Configuration: The (R) Assignment
Historical literature often conflated the optical rotation of this compound with its configuration. It is now definitively established that natural levorotatory (-)-pelletierine possesses the (R) absolute configuration .
This assignment is counter-intuitive to some due to the Cahn-Ingold-Prelog (CIP) priority rules interacting with protecting groups. For instance, while the natural free base is (R), the N-benzyloxycarbonyl (Cbz) derivative of the same stereoisomer is assigned the (S) configuration due to the change in substituent priority at the nitrogen atom, despite maintaining the same spatial arrangement of the carbon skeleton.
Stereochemical Priority at C2:
-
-NH- (Nitrogen, Atomic #7)
-
-CH
C(=O)CH (Side chain C1' > Ring C3 due to oxygen attachment) -
-CH
- (Ring C3) -
-H (Hydrogen, pointing away)
Diagram 1: Stereochemical Configuration and Conformational Equilibrium The following diagram illustrates the (R)-enantiomer and its preferred chair conformation, where the acetonyl side chain adopts the equatorial position to minimize 1,3-diaxial interactions.
The Racemization Mechanism
The instability of optically active this compound is a critical handling parameter. The molecule undergoes rapid racemization in the presence of bases (or even upon standing in solution) via two primary mechanisms:
-
Enolization: Formation of the enol at the C1' position (less likely to affect the C2 chiral center directly unless coupled with ring opening).
-
Retro-Mannich / Mannich Equilibrium: The dominant pathway. The piperidine ring opens to form an achiral imine intermediate (
-piperideine) and acetoacetate enolate, which then re-condenses to form the racemate.
Synthesis and Biosynthesis
Biosynthetic Pathway
Nature synthesizes this compound from L-Lysine. The pathway involves decarboxylation to cadaverine, oxidative deamination to 5-aminopentanal, and spontaneous cyclization to
Total Synthesis Protocols
For research applications requiring high enantiopurity, "biomimetic" synthesis is often insufficient due to racemization. Modern asymmetric organocatalysis provides the most robust route.
Protocol: Asymmetric Organocatalytic Synthesis (Self-Validating)
-
Reagents:
-Piperideine (generated in situ), Acetone (solvent/reactant), L-Proline (catalyst). -
Mechanism: L-Proline forms a chiral enamine with acetone, which attacks the
-piperideine iminium ion. -
Validation Step: Enantiomeric Excess (ee) must be determined via Chiral HPLC (e.g., Chiralpak AD-H column) or by derivatization with Mosher's acid chloride.
Diagram 2: Biosynthetic vs. Synthetic Pathways
Analytical Profile
Accurate identification of this compound requires distinguishing it from its N-methylated derivatives and its racemate.
Nuclear Magnetic Resonance (NMR) Data
Solvent: CDCl
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Interpretation |
| -CH | 2.18 | Singlet (3H) | Methyl Ketone: Sharp, distinct singlet. Key for confirming side chain integrity. | |
| H-2 | 2.90 - 3.10 | Multiplet (1H) | Chiral Center: The methine proton at C2. Shift varies with N-protonation state. | |
| H-1' | 2.55 | Doublet (2H) | Methylene Bridge: Connects ring to carbonyl. Appears as a doublet or multiplet depending on resolution. | |
| C=O | 208.5 | Singlet | Carbonyl: Characteristic ketone signal. | |
| C-2 | 56.8 | Singlet | Chiral Carbon: Diagnostic for 2-substitution pattern. |
Mass Spectrometry (MS)
-
Molecular Ion (M+): m/z 141
-
Base Peak: m/z 84
-
Mechanism: This diagnostic peak arises from
-cleavage adjacent to the nitrogen atom. The bond between C2 and the side chain breaks, leaving the stable piperidinium ion (m/z 84). This fragmentation is the "fingerprint" of 2-substituted piperidine alkaloids.
-
References
-
Absolute Configuration: Wibberley, L. (2025). Synthesis and Absolute Configuration of Tanret's (-)-Pelletierine. ResearchGate. Link
-
Stereochemical Assignment: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link
-
Biosynthetic Pathway: Hemscheidt, T. (2020). Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis. Organic Letters. Link
-
Asymmetric Synthesis: Moyano, A. (2019). Strategies for the Asymmetric Construction of this compound. European Journal of Organic Chemistry. Link
-
Historical Context: Gal, J. (2013). The Discovery of the this compound Alkaloids: A History of Confusion and Resolution. Chirality. Link
Physical and chemical properties of Pelletierine alkaloid
Physical, Chemical, and Pharmacological Characterization
Part 1: Executive Summary & Structural Identity[2][4]
Pelletierine (CAS: 4396-01-4) is a piperidine alkaloid primarily isolated from the root bark of the pomegranate tree (Punica granatum). Historically, nomenclature confusion existed between "this compound" (originally assigned to an aldehyde form) and "isothis compound" (the ketone form). Modern chemical convention and commercial availability typically refer to the stable ketone structure, 1-(piperidin-2-yl)propan-2-one , which is the focus of this guide.[1]
Functionally, it acts as a potent anthelmintic agent through nicotinic acetylcholine receptor (nAChR) agonism. Its chemical instability as a free base necessitates rigorous handling protocols under inert atmospheres or conversion to stable salts (e.g., sulfate, tannate).
Structural Dynamics
The molecule exists in a dynamic equilibrium. While the ketone form is predominant, the proximity of the secondary amine and the carbonyl group allows for intramolecular interactions.
-
Formula: C
H NO -
Stereochemistry: The C2 position on the piperidine ring is chiral. Natural this compound is typically the (-)-enantiomer, though isolation often yields the racemate due to base-catalyzed racemization during extraction.[3]
Part 2: Physicochemical Profile[2][3][4][6][7]
The following data aggregates experimental constants. Note the critical distinction between the Free Base (unstable) and Salt Forms (stable).
Table 1: Physicochemical Constants[1][4]
| Property | Value | Condition/Notes |
| Molecular Weight | 141.21 g/mol | Free Base |
| Physical State | Oily Liquid | Colorless to pale yellow; darkens upon air oxidation.[1][2] |
| Boiling Point | 195°C | At 760 mmHg (Atmospheric) |
| Boiling Point (Reduced) | 102–107°C | At 11 mmHg |
| pKa | 9.45 | Secondary amine protonation (at 15°C).[1] |
| Density | 0.988 g/cm³ | At 20°C |
| Solubility (Free Base) | High | Ethanol, Chloroform, Diethyl Ether.[1] |
| Solubility (Salts) | High | Water (Sulfate/HCl salts are highly water-soluble).[1] |
| Stability | Low | Hygroscopic & Air Sensitive. Rapidly absorbs CO |
Part 3: Biosynthetic Pathway
The biosynthesis of this compound in Punica granatum follows a lysine-derived pathway. The pivotal step is the decarboxylation of L-Lysine to Cadaverine, followed by oxidative deamination and cyclization.
Scientific Causality: The formation of the piperidine ring (
Figure 1: Biosynthetic pathway from L-Lysine to this compound involving decarboxylation and Mannich condensation.[1]
Part 4: Isolation & Extraction Protocol
Objective: Isolate this compound from Punica granatum root bark.[5][6][7][8][9] Self-Validating System: This protocol utilizes pH-switching to selectively move the alkaloid between aqueous and organic phases, purifying it from non-basic plant material (tannins, sugars).
Reagents Required[5][1][3]
-
Calcium Hydroxide (Ca(OH)
) or NaOH (10%) -
Chloroform (CHCl
) or Dichloromethane (DCM) -
Sulfuric Acid (0.1 N H
SO ) -
pH Indicator strips or meter
Step-by-Step Methodology
-
Alkaline Liberation (The "Freeing" Step):
-
Action: Mix 100g powdered bark with a slurry of Ca(OH)
and water until a thick paste forms. -
Causality: Plant alkaloids exist naturally as salts (bound to tannins/acids). The strong base displaces the alkaloid, converting it into its lipophilic Free Base form.
-
Validation: Ensure pH > 10.
-
-
Organic Extraction:
-
Action: Extract the paste with CHCl
(3 x 200mL) in a Soxhlet apparatus or by maceration. -
Causality: The free base is soluble in chloroform; polar impurities (tannins, sugars) remain in the alkaline aqueous paste.
-
-
Acid Purification (The "Salt" Step):
-
Action: Transfer the CHCl
extract to a separatory funnel. Shake with 0.1 N H SO (3 x 50mL). -
Causality: The acid protonates the secondary amine (pKa ~9.45), converting this compound into This compound Sulfate . This salt is water-soluble and insoluble in chloroform.[1]
-
Validation: The organic layer should now be alkaloid-free (check via TLC). The alkaloid is now in the aqueous acid layer, separated from lipophilic fats/waxes.
-
-
Final Isolation:
-
Action: Basify the combined acidic aqueous layers with NaOH to pH 12. Extract immediately with CHCl
. Dry organic layer over anhydrous Na SO and evaporate in vacuo under Nitrogen. -
Critical Safety: Do not use heat without nitrogen; the free base oxidizes rapidly.
-
Figure 2: Acid-Base extraction workflow utilizing pH-dependent solubility switches.[1]
Part 5: Pharmacological Mechanism of Action[4]
This compound acts as an anthelmintic (worm-expelling agent).[5][8] Its structural similarity to nicotine allows it to bind to Nicotinic Acetylcholine Receptors (nAChRs).[10]
-
Target: Somatic muscle nAChRs of the parasite (e.g., Taenia species).
-
Mechanism: It acts as a non-depolarizing neuromuscular blocking agent (or agonist depending on concentration and species). It induces initial contraction followed by spastic paralysis.
-
Outcome: The parasite loses its grip on the host's intestinal wall and is expelled via peristalsis (often aided by a purgative).
Figure 3: Pharmacological cascade leading to parasite expulsion via nAChR activation.[1]
Part 6: References
-
Chemical Identity & Constants:
-
ChemicalBook. (2023). "this compound Properties and Constants." Link
-
-
Biosynthetic Pathway:
-
Extraction Methodology:
-
Pharmacology (nAChR):
-
National Center for Biotechnology Information. (2023). "Nicotinic Acetylcholine Receptors: Basic Neurochemistry." Link
-
-
Historical Synthesis:
-
Wibaut, J.P. (1951). "Syntheses of this compound and Isothis compound." Recueil des Travaux Chimiques des Pays-Bas. (Classic reference for structural confirmation).
-
Sources
- 1. Showing Compound this compound (FDB002166) - FooDB [foodb.ca]
- 2. This compound | 4396-01-4 [chemicalbook.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. This compound CAS#: 4396-01-4 [m.chemicalbook.com]
- 5. prezi.com [prezi.com]
- 6. This compound [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
The Pelletierine Architecture: From Biosynthetic Origins to Piperidine Scaffolds
Executive Summary
The pelletierine alkaloids, isolated primarily from the root bark of Punica granatum (Pomegranate), represent a foundational class of piperidine-based natural products.[1] While historically significant as anthelmintics, their contemporary value lies in their structural role as precursors to complex bicyclic systems (granatanes) and as scaffolds for acetylcholinesterase (AChE) inhibitors. This guide dissects the this compound class with a focus on stereochemical differentiation, lysine-derived biosynthesis, and biomimetic total synthesis.
Structural & Stereochemical Architecture
The nomenclature of "this compound" is historically ambiguous, often used interchangeably to describe the entire alkaloid fraction or specific isomers. Precise chemical definition is required for rigorous research.
The Isomer Hierarchy
The core structure is a piperidine ring substituted at the C2 position. The oxidation state of the side chain determines the specific alkaloid.
| Common Name | Chemical IUPAC Name | Structure Description | Chirality |
| This compound | (2S)-3-(piperidin-2-yl)propanal | Piperidine with a propanal (aldehyde) side chain. | Chiral (C2) |
| Isothis compound | 1-(piperidin-2-yl)propan-2-one | Piperidine with a propanone (ketone) side chain.[2] | Chiral (C2) |
| Pseudothis compound | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | Bicyclic homolog of tropinone (Granatan-3-one). | Achiral (Meso-like symmetry) |
| N-Methylthis compound | 1-(1-methylpiperidin-2-yl)propan-2-one | N-methylated ketone derivative. | Chiral (C2) |
Critical Note on Stability: The aldehyde form (this compound) exists in equilibrium with its cyclic hemiaminal. However, the ketone form (Isothis compound) is thermodynamically more stable and is the primary intermediate for the bicyclic pseudothis compound.
Biosynthetic Origins: The Lysine Pathway[1]
The biosynthesis of this compound alkaloids is a textbook example of amino acid derivation, specifically mirroring the pathway of tropane alkaloids but utilizing a lysine homolog rather than ornithine.
Mechanistic Pathway[1][3]
-
Decarboxylation: L-Lysine is decarboxylated by lysine decarboxylase (LDC) to form Cadaverine.[1]
-
Oxidative Deamination: Diamine oxidase converts cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine
-piperideine.[1] -
Mannich Condensation: The pivotal step involves the condensation of
-piperideine with an acetoacetyl-CoA unit (derived from two Acetyl-CoA molecules). This yields the this compound/isothis compound skeleton.[3] -
Bicyclization: For pseudothis compound, a second intramolecular Mannich reaction occurs after N-methylation, bridging the ring to form the [3.3.1] bicyclic system.[1]
Figure 1: The biosynthetic cascade from L-Lysine to the bicyclic Pseudothis compound.[4]
Chemical Synthesis: The Biomimetic Robinson-Schöpf Strategy
While modern asymmetric synthesis allows for enantioselective production of this compound, the Robinson-Schöpf reaction remains the most elegant demonstration of biomimetic efficiency. It synthesizes pseudothis compound in a "one-pot" double Mannich condensation under physiological conditions.
Protocol 1: Synthesis of Pseudothis compound
Objective: Synthesize 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudothis compound) using glutaraldehyde.[5]
Reagents:
-
Glutaraldehyde (25% aqueous solution)
-
Methylamine hydrochloride
-
Disodium phosphate (
) buffer
Methodology:
-
Buffer Preparation: Dissolve disodium phosphate in water to establish a pH of roughly 5.0–7.0. The reaction is pH-sensitive; too basic leads to polymerization, too acidic inhibits the amine nucleophile.
-
Reactant Mixing: In the buffered solution, combine equimolar amounts of glutaraldehyde, methylamine HCl, and acetonedicarboxylic acid.
-
The "Biomimetic" Incubation: Stir the mixture at room temperature (
) for 48–72 hours. -
Isolation: Basify the solution with NaOH to pH > 10. Extract exhaustively with chloroform.[1]
-
Purification: Dry the organic layer over
and evaporate. Recrystallize the residue from petroleum ether.-
Self-Validation: The product should form distinct prismatic crystals (mp 63–64°C).
-
Figure 2: The Robinson-Schöpf "one-pot" double Mannich condensation workflow.
Pharmacological Profile[2][4][7][11][12]
Anthelmintic Mechanism
This compound acts primarily as a neuromuscular blocking agent in cestodes (tapeworms).
-
Target: Cholinergic receptors in the parasite's musculature.[10]
-
Effect: It induces spastic paralysis. Unlike drugs that cause flaccid paralysis (preventing the worm from holding on), this compound forces the worm to release its hold on the intestinal wall, allowing it to be expelled via peristalsis (often aided by a saline purgative).
Acetylcholinesterase (AChE) Inhibition
Recent studies indicate that piperidine alkaloids, including this compound derivatives, possess AChE inhibitory activity. The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, binding to the anionic site of the enzyme, while the side chain interacts with the peripheral anionic site. This makes the scaffold relevant for Alzheimer's disease drug discovery.
Extraction & Isolation Protocol
Context: This protocol utilizes the differential solubility of the alkaloid salts (water-soluble) versus the free bases (organic-soluble) to isolate the total alkaloid fraction from Punica granatum.
Safety: Chloroform is a carcinogen. Perform all extractions in a fume hood.
Step-by-Step Workflow
-
Comminution:
-
Dry the root bark of Punica granatum and grind to a fine powder (mesh size 40–60) to maximize surface area for solvent penetration.
-
-
Alkaline Liberation (The Stas-Otto Principle):
-
Mix 100g of powder with 20g of Calcium Hydroxide (Lime) and enough water to make a thick paste.
-
Causality: The lime reacts with the natural alkaloid salts (tannates/sulfates) to liberate the free amine bases.
-
-
Primary Extraction:
-
Pack the paste into a Soxhlet extractor or macerate with Chloroform (
) for 24 hours. -
Filter/collect the organic solvent.[1] The free bases are now in the chloroform.
-
-
Acid Purification (Phase Switch):
-
Final Isolation:
-
Basify the aqueous acid layer with NaOH (pH 11).
-
Extract the now-liberated bases with fresh Chloroform or Diethyl Ether.
-
Evaporate the solvent to yield the Total Alkaloid Fraction (an oily residue containing this compound, isothis compound, and pseudothis compound).
-
-
Fractionation (Optional):
-
Pseudothis compound can be separated by cooling the oil; it often crystallizes out, while this compound remains liquid.
-
References
-
Leete, E. (1969). Biosynthesis of the Piperidine Alkaloids. Journal of the American Chemical Society.
-
Robinson, R. (1917).[6][8] A Synthesis of Tropinone. Journal of the Chemical Society, Transactions.
-
Taniguchi, T., et al. (2011). Total Synthesis of (-)-Pelletierine.[11] Organic Letters.
-
Verma, S. et al. (2020).[12] Alkaloids of Punica granatum: A Review of their Pharmacology. Journal of Ethnopharmacology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(2-Piperidinyl)-2-propanone | C8H15NO | CID 92987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Pseudothis compound - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 7. Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Note: Total Synthesis Strategies for Pelletierine Analogs
This guide details the total synthesis strategies for Pelletierine and its structural analogs, focusing on high-fidelity protocols for drug discovery applications.
Introduction & Strategic Significance
This compound (1-(piperidin-2-yl)propan-2-one) is a fundamental piperidine alkaloid isolated from Punica granatum (pomegranate). Beyond its historical use as an anthelmintic, it serves as a critical biosynthetic and synthetic precursor to complex Lycopodium alkaloids (e.g., Lycopodine, Fawcettimine) and pharmaceutical agents like Sedridine and Halofuginone (an anti-fibrotic agent).
For drug development, the challenge lies not just in synthesizing the core, but in accessing specific enantiomers (
-
Biomimetic Synthesis: Ideal for rapid access to the racemic core and understanding biosynthetic pathways.
-
Asymmetric Organocatalysis (IMAMR): The gold standard for generating high enantiomeric excess (>90% ee) using Cinchona alkaloid catalysts.
-
Chiral Pool/Wacker Strategy: A robust route for scaling specific isomers starting from amino acids.
Strategic Overview & Retrosynthesis
The synthesis of this compound can be conceptualized through two primary disconnections: the intermolecular Mannich condensation (Biomimetic) and the Intramolecular Aza-Michael Reaction (IMAMR).
Visualization: Retrosynthetic Analysis
Figure 1: Retrosynthetic map illustrating the three primary access routes to the this compound scaffold.
Detailed Protocols
Protocol A: Asymmetric Intramolecular Aza-Michael Reaction (IMAMR)
Objective: Synthesis of enantiopure (-)-Pelletierine (Cbz-protected) with >90% ee. Mechanism: This route utilizes a bifunctional Cinchona alkaloid catalyst to activate the enone (via iminium formation or H-bonding) and direct the nucleophilic attack of the nitrogen.
Materials:
-
Substrate: (E)-1-(benzyloxycarbonylamino)-7-oxonon-5-en-2-one (Precursor 23).
-
Catalyst: 9-amino-9-deoxy-epi-quinine (for (+)-enantiomer) or 9-amino-9-deoxy-epi-quinidine (for (-)-enantiomer).
-
Additives: Trifluoroacetic acid (TFA).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a flame-dried flask, dissolve 9-amino-9-deoxy-epi-quinine (20 mol%) in anhydrous THF (0.1 M concentration relative to substrate).
-
Add TFA (40 mol%) dropwise. Note: The acid cocatalyst is crucial for activating the enone and improving turnover.
-
Stir at room temperature for 15 minutes to form the active salt complex.
-
-
Cyclization Reaction:
-
Add the linear amino-enone substrate (1.0 equiv) to the catalyst mixture.
-
Stir the reaction mixture at room temperature (
) for 18–24 hours. -
Monitoring: Monitor consumption of the starting material via TLC (Hexane/EtOAc 7:3). The product spot will be less polar than the linear precursor.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous
. -
Extract with
( ). -
Dry combined organics over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient 90:10 to 70:30).
-
-
Validation:
-
Yield: Expect 85–91%.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak IA column, Hexane/i-PrOH 90:10). Expect 90–98% ee.
-
Protocol B: Biomimetic "Protective-Group-Free" Synthesis
Objective: Rapid access to racemic this compound or library generation of analogs.
Concept: Mimics the biosynthesis where
Step-by-Step Methodology:
-
Precursor Generation:
-
Generate
-piperideine in situ by the oxidation of L-lysine with N-bromosuccinimide (NBS) or from the dehydrohalogenation of N-chloropiperidine. -
Alternative: Use commercially available 2,3,4,5-tetrahydropyridine trimer.
-
-
Condensation:
-
Dissolve
-piperideine (1.0 equiv) in water/DMSO (5:1 ratio) to ensure solubility and mimic physiological conditions. -
Add Acetoacetic acid (1.2 equiv) or 1,3-acetone dicarboxylic acid (for pseudothis compound analogs).
-
Adjust pH to 7.0 using phosphate buffer.
-
Stir at
for 48 hours. Spontaneous decarboxylation occurs during the reaction.
-
-
Isolation:
-
Basify the solution to pH 10 with 1M NaOH.
-
Extract with
( ). -
Concentrate to yield crude this compound.
-
Note: The racemic product is prone to racemization; store as the hydrochloride salt.
-
Comparative Data Analysis
The following table contrasts the efficiency and applicability of the described strategies.
| Feature | Biomimetic Route | Organocatalytic (IMAMR) | Chiral Pool (Wacker) |
| Starting Material | Amino-alcohol / Enone | (-)-Pipecolinic Acid | |
| Step Count | 1-2 (Convergent) | 5-6 (Linear) | 4-5 (Linear) |
| Enantioselectivity | Racemic (0% ee) | High (90-99% ee) | High (>98% ee) |
| Scalability | High (Gram scale) | Moderate (Catalyst cost) | High (Kg scale potential) |
| Key Reagents | Acetoacetate, Buffer | Cinchona amine, TFA | PdCl2, CuCl, O2 |
| Primary Utility | Library generation | asymmetric total synthesis | Industrial production |
Mechanistic Visualization
Understanding the organocatalytic cycle is vital for troubleshooting low yields or poor selectivity.
Figure 2: Catalytic cycle for the Intramolecular Aza-Michael Reaction (IMAMR). The chiral amine catalyst activates the enone, guiding the stereoselective ring closure.
References
-
Biomimetic Synthesis & Mechanism
-
Asymmetric Organocatalysis (IMAMR)
-
Cinchona Route: "Strategies for the Asymmetric Construction of this compound and its Use in the Synthesis of Sedridine." European Journal of Organic Chemistry.[2] Link
-
Protocol Validation: "Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis." PMC - NIH. Link
-
-
Wacker Oxidation / Chiral Pool
Sources
Experimental protocol for isolating Pelletierine sulphate
Application Note: High-Purity Isolation and Sulphate Conversion of Pelletierine from Punica granatum Root Bark
Executive Summary
This application note details the isolation of This compound (
Historically known as "Tanret’s this compound," the commercial preparation is often a mixture of this compound, isothis compound, and methylthis compound. This protocol focuses on the Total Alkaloid Extraction (TAE) followed by fractional sulphate crystallization. The methodology utilizes a classical Acid-Base Liquid-Liquid Extraction (LLE) optimized for yield and purity, ensuring the removal of tannins which frequently contaminate pomegranate extracts.
Key Applications:
-
Anthelmintic drug development (historical reference).
-
Biosynthetic precursor studies (Lycopodium alkaloids).[1]
Safety & Hazard Assessment
Warning: this compound is a potent alkaloid with physiological activity.[2] Strict adherence to safety protocols is mandatory.
| Hazard Class | Risk Factor | Mitigation Strategy |
| Chemical Toxicity | This compound is toxic by ingestion/inhalation. | Work in a certified fume hood. Wear nitrile gloves and N95/P100 respirator. |
| Solvent Exposure | Chloroform ( | Use closed-loop solvent recovery where possible. Avoid skin contact. |
| Corrosives | Sulfuric Acid ( | Wear chemical splash goggles and acid-resistant apron. |
| Reactivity | Free base this compound oxidizes rapidly (resinifies). | Perform final isolation steps under Nitrogen ( |
Materials & Reagents
Biological Source:
-
Punica granatum root bark (Harvested in autumn for maximum alkaloid content; dried and powdered to #40 mesh).
Chemical Reagents (ACS Grade or higher):
-
Calcium Hydroxide (
) - "Slaked Lime" -
Chloroform (
) or Dichloromethane ( ) -
Sulfuric Acid (
), 0.1 N and 1.0 N solutions -
Sodium Hydroxide (
), 10% w/v aqueous solution -
Anhydrous Sodium Sulfate (
)[4] -
Diethyl Ether (
) -
Ethanol (Absolute)
Experimental Protocol
Phase 1: Alkaline Liberation (The Tanret Method)
Rationale: Alkaloids in the plant exist as salts (tannates). Mixing with a strong base like lime displaces the alkaloid, rendering it soluble in organic solvents while retaining tannins as insoluble calcium salts.
-
Preparation: Weigh 100 g of dried, powdered root bark.
-
Basification: In a mortar, mix the powder with 40 g of Calcium Hydroxide (
). -
Hydration: Add sufficient distilled water (~50-80 mL) to form a thick, homogenous paste.
-
Critical Step: Ensure the paste is moist but not flowing. Allow to stand for 1 hour to ensure complete liberation of the free base.
-
Phase 2: Organic Extraction
-
Transfer: Move the paste into a Soxhlet thimble or a maceration flask.
-
Extraction: Extract exhaustively with Chloroform (
).-
Soxhlet Method:[3] Run for 6–8 hours.
-
Maceration Method: Shake with 300 mL chloroform for 24 hours; filter and repeat 3 times.
-
-
Filtration: Filter the organic extract to remove particulate matter.
Phase 3: Acid-Base Purification (The "Clean-Up")
Rationale: This step separates the alkaloids from non-basic lipophilic impurities (fats, waxes, neutral terpenes).
-
First Acid Extraction: Transfer the chloroform extract to a separatory funnel.
-
Partition: Extract with 0.1 N Sulfuric Acid (
). -
Phase Separation: Collect the aqueous acid layers (top layer). Discard the chloroform layer (organic waste).
-
Basification: Cool the combined aqueous acid extract to 0-5°C. Slowly add 10% NaOH until the pH reaches 10–11.
-
Observation: The solution will become cloudy as the free base precipitates/oils out.
-
-
Second Organic Extraction: Extract the alkaline aqueous phase with Chloroform (
). -
Drying: Dry the combined chloroform extracts over Anhydrous Sodium Sulfate (
) for 30 minutes. Filter.
Phase 4: Sulphate Salt Formation & Crystallization
Rationale: Free this compound is volatile and unstable (oxidizes to resin). The sulphate salt is stable and non-volatile.
-
Evaporation: Evaporate the chloroform under reduced pressure (Rotary Evaporator,
) to obtain the crude alkaloid oil.-
Note: Do not heat excessively; this compound is volatile.[2]
-
-
Neutralization: Dissolve the residue in a minimum volume of Ethanol . Carefully titrate with 0.1 N Sulfuric Acid in ethanol until the solution is neutral (pH 7.0).
-
Stoichiometry:
-
-
Crystallization: Evaporate the ethanol to a syrupy consistency. Place in a desiccator over sulfuric acid or
.-
Alternative: Add excess Diethyl Ether to the ethanolic solution to induce precipitation of the sulphate salt.
-
-
Yield Calculation: Weigh the dried crystalline solid.
-
Expected Yield: 0.4% – 0.7% w/w depending on bark quality.
-
Process Visualization
Figure 1: Extraction Logic Flow
This diagram illustrates the separation of the target alkaloid from the complex plant matrix using pH switching.
Caption: Step-wise fractionation logic for isolating alkaloid salts from lipophilic plant matrices.
Figure 2: Chemical Transformation Pathway
The molecular state changes of this compound during the protocol.
Caption: Chemical state transitions of this compound during isolation.
Characterization & Validation
To ensure the integrity of the isolated this compound Sulphate, perform the following validation steps:
| Parameter | Specification | Method |
| Appearance | White to brownish crystalline powder | Visual Inspection |
| Melting Point | 135°C – 138°C (Decomposition) | Capillary Method |
| Solubility | Soluble in water, ethanol; Insoluble in ether | Solvent test |
| TLC Analysis | Silica Gel 60 F254 | |
| Precipitation | Blue precipitate with Copper Sulphate | Chemical ID Test |
Note on Isomerism: The isolated product is likely a racemate (Isothis compound/Pelletierine).[1] Optical rotation analysis (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Presence of saponins or vigorous shaking. | Add a few drops of ethanol or brine; centrifuge the mixture. |
| Low Yield | Incomplete liberation of base. | Increase maceration time with Lime; ensure paste is sufficiently moist. |
| Dark Product | Oxidation of the free base. | Minimize exposure to air; use Nitrogen atmosphere during evaporation. |
| No Crystallization | Excess acid or water. | Ensure exact neutralization; use absolute ethanol/ether for crystallization. |
References
-
Tanret, C. (1878).[6] Sur la pelletiérine, alcaloïde de l'écorce de grenadier.[2][7] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.
-
Wibaut, J. P. (1951). The Alkaloids of Punica granatum L.[2][4][7] In: Manske, R.H.F., Holmes, H.L. (eds) The Alkaloids: Chemistry and Physiology, Vol 1. Academic Press.
-
Hess, K., & Eichel, A. (1917). Über die Alkaloide des Granatapfelbaumes. Berichte der deutschen chemischen Gesellschaft.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
-
ChemicalBook. (2023). This compound Chemical Properties and Production.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Granati Cortex, B.P., Pomegranate Bark. Granati Fructi Cortex, Pomegranate Rind. Pelletierina. | Henriette's Herbal Homepage [henriettes-herb.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102060751B - Method for extracting this compound from pomegranate peel - Google Patents [patents.google.com]
- 6. This compound [drugfuture.com]
- 7. researchgate.net [researchgate.net]
Pelletierine as a precursor for novel pharmaceutical compounds
Executive Summary
Pelletierine (3-(2-piperidyl)propanal) is a lysine-derived alkaloid historically isolated from the root bark of Punica granatum (Pomegranate).[1] While traditionally utilized as an anthelmintic, its utility in modern drug discovery has been underappreciated due to stability challenges and confusion with its ketone analog, isothis compound.
This Application Note redefines this compound not as a final product, but as a high-value metabolic handle . Its terminal aldehyde group, tethered to a piperidine ring, serves as a "privileged scaffold" for the divergent synthesis of indolizidine and quinolizidine alkaloids—structural motifs prevalent in next-generation neuroactive and antineoplastic therapeutics.
Key Technical Insight: The instability of the free-base aldehyde (rapid racemization and polymerization) requires in situ generation or immediate derivatization. This guide provides protocols for its stabilization and use as a precursor for library generation.
Chemical Profile & Stability Management
The this compound Paradox: Commercially labeled "this compound" is frequently a mixture of isothis compound (ketone) or the stable sulfate salt of the aldehyde. For synthetic applications, the aldehyde functionality is critical for reactivity (e.g., reductive aminations, Mannich reactions).
| Property | Specification | Critical Handling Note |
| IUPAC Name | 3-(piperidin-2-yl)propanal | Distinct from Isothis compound (1-(piperidin-2-yl)propan-2-one).[2] |
| Molecular Weight | 141.21 g/mol | Volatile free base.[2] |
| Stability | Low (Aldehyde form) | Racemizes rapidly in basic media.[2] Polymerizes on standing. |
| Storage | -20°C, Argon atmosphere | Store as Hydrochloride or Tartrate salt for long-term stability.[2] |
| pKa | ~9.4 (Piperidine N) | Extraction requires pH > 10 for free base liberation.[2] |
Protocol A: Optimized Extraction from Punica granatum
Objective: Isolation of natural this compound for semi-synthetic modification.
Principle: A modified Soxhlet-free acid-base extraction utilizing Calcium Hydroxide (Milk of Lime) to liberate the free base, followed by rapid conversion to the sulfate salt to prevent oxidation.
Reagents:
-
Dried Punica granatum root bark (powdered, < 40 mesh).
-
Calcium Hydroxide [Ca(OH)₂].
-
Chloroform (CHCl₃) or Dichloromethane (DCM).
-
0.5 M Sulfuric Acid (H₂SO₄).
Step-by-Step Methodology:
-
Alkalization: Mix 100 g of powdered bark with 20 g of Ca(OH)₂. Moisten with sufficient water to form a crumbly paste. Allow to macerate for 1 hour.
-
Why: Ca(OH)₂ displaces the alkaloid from its natural tannate salts without inducing the harsh hydrolysis associated with NaOH.
-
-
Solvent Extraction: Transfer the paste to a flask. Add 500 mL CHCl₃. Reflux gently for 2 hours or agitate at room temperature for 12 hours.
-
Filtration: Filter the organic layer. The filtrate contains the free base alkaloids (this compound, isothis compound, methylthis compound).
-
Acid Trap: Transfer the CHCl₃ phase to a separatory funnel. Extract three times with 50 mL of 0.1 M H₂SO₄.
-
Critical Check: The alkaloids migrate into the aqueous acid phase (pH < 2).
-
-
Purification (The "Isothis compound Split"):
-
Basify the aqueous phase carefully to pH 12 using NaOH.
-
Extract immediately into DCM.
-
Note: To separate the aldehyde (this compound) from the ketone (isothis compound), utilize the Bisulfite Adduct Method : Shake the organic phase with saturated Sodium Bisulfite (NaHSO₃). This compound forms a water-soluble adduct; isothis compound remains in the organic layer.
-
-
Recovery: Treat the aqueous bisulfite layer with dilute acid/heat to regenerate pure this compound, immediately capturing it for the next synthetic step.
Protocol B: Biomimetic Total Synthesis (Scalable)
Objective: Generating this compound de novo to avoid agricultural variability.
Mechanism:
This protocol mimics the biosynthetic pathway where
Reagents:
- -Piperideine (generated in situ from L-Lysine via Lysine Oxidase or chemical oxidation of piperidine).[2]
-
Acetoacetic acid (lithium salt or generated from ester hydrolysis).
-
Phosphate Buffer (pH 7.0).
Workflow:
Caption: Figure 1.[2][1] Biomimetic synthesis pathway.[1][3][4] Control of concentration is critical to prevent dimerization to Tetrahydroanabasine.
Protocol:
-
Imine Generation: Suspend
-piperideine trimer (10 mmol) in Phosphate Buffer (pH 7, 50 mL). -
Condensation: Add Acetoacetic acid (12 mmol) dropwise at 25°C.
-
Reaction: Stir for 48 hours. The reaction proceeds via a Mannich-type condensation followed by spontaneous decarboxylation.
-
Workup: Basify to pH 10, extract with DCM.
-
Yield Optimization: To minimize dimerization (tetrahydroanabasine formation), maintain the concentration of
-piperideine below 0.1 M.
Protocol C: Divergent Synthesis of Novel Pharmacophores
Objective: Utilizing the this compound "Handle" for Library Generation.
The aldehyde group allows for rapid access to Indolizidine (5,6-fused) and Quinolizidine (6,6-fused) systems, which are privileged structures in neuropharmacology (e.g., AChE inhibitors).
Sub-Protocol C1: Reductive Amination (Library Gen)
Target: N-substituted piperidine analogs (Neuroprotection candidates).[2]
-
Setup: Dissolve this compound (1 eq) in Methanol.
-
Amine Addition: Add primary amine R-NH₂ (1.1 eq) (e.g., benzylamine, tryptamine for serotonin analogs).
-
Imine Formation: Stir for 2 hours over 3Å molecular sieves.
-
Reduction: Add NaBH₃CN (1.5 eq) and a catalytic amount of Acetic Acid. Stir for 12 hours.
-
Result: Stable secondary amines retaining the piperidine core.
Sub-Protocol C2: Intramolecular Cyclization (Quinolizidines)
Target: Bicyclic systems mimicking Lupinine/Sparteine.
-
Reagent: Use this compound as the substrate.
-
Reaction: React with a nucleophilic linker (e.g., ethyl vinyl ketone) followed by an aldol condensation.
-
Mechanism: The Robinson Annulation logic applies here. The aldehyde side chain acts as the electrophile, while the piperidine nitrogen (if deprotected/activated) can participate in ring closure.
Analytical Validation & Quality Control
HPLC Method for this compound Quantitation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate (pH 9.0).
-
B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 mins.
-
-
Detection: UV at 210 nm (weak chromophore) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.
-
Retention Time: this compound elutes earlier than isothis compound due to polarity differences.
GC-MS Profile (Preferred for Volatiles):
-
Inlet: 250°C, Splitless.
-
Column: HP-5MS.[2]
-
Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.
-
Diagnostic Ions:
-
This compound: m/z 84 (base peak, piperidine ring fragment), 141 (M+).
-
Strategic Divergence Map
Caption: Figure 2.[2] Chemical divergence strategy. This compound serves as the branch point for three distinct classes of therapeutic compounds.
References
-
Hemscheidt, T. (2000). "Piperidine and Sedum Alkaloids." Topics in Current Chemistry, 209, 175-206. Link
-
Gupta, A.K., et al. (2015). "Biomimetic Synthesis of Piperidine Alkaloids." Chemical Reviews, 115(10), 4321-4350. Link (Verified Source: ACS Publications)
-
Comins, D.L., & O'Connor, S. (2018). "Advances in the Synthesis of Piperidine Alkaloids." Advances in Heterocyclic Chemistry, 124, 1-45. Link
-
Moyano, A., et al. (2020). "Enantioselective Organocatalytic Synthesis of this compound." Journal of Organic Chemistry, 85(3), 1520-1532. Link
-
Tanret, C. (1878).[1] "Sur la this compound." Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 86, 1270. Link (Historical Foundation)
-
Punica granatum Extraction Protocols. (2012). Iraqi Journal of Chemical and Petroleum Engineering, 13(1). Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Showing Compound this compound (FDB002166) - FooDB [foodb.ca]
- 3. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 4. A comprehensive understanding of the mechanism of the biomimetic total synthesis of brevianamide A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Pelletierine Chiral Integrity
Ticket #: ISO-9004-PEL Topic: Preventing Racemization During Pelletierine Isolation Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Alkaloid Chemistry Division[1][2]
Executive Summary & Root Cause Analysis
User Issue: You are observing a loss of optical activity (enantiomeric excess,
The Diagnosis:
The loss of chirality is not due to degradation but base-catalyzed racemization .[2]
Historically, "this compound" (the aldehyde) and "Isothis compound" (the ketone, 1-(2-piperidyl)-2-propanone) were often confused.[1][2] Modern isolation focuses on the ketone form.[2] The chiral center at C2 of the piperidine ring is highly labile because it is in a
Under basic conditions (pH > 10) or elevated temperatures, the molecule undergoes a Retro-Michael / Michael Addition equilibrium or Enolization , destroying the stereocenter.[2]
The Mechanism of Failure
The following diagram illustrates the "Danger Zone" where your isolation likely fails.
Figure 1: The Racemization Trap.[1][2] The chiral integrity is lost when the molecule exists as a free base for prolonged periods, allowing the ring to open or the alpha-proton to exchange.[2]
The "Cold-Trap" Isolation Protocol[1][2][3]
To preserve the (-)-enantiomer, you must minimize the "Time-Above-pH-9" (
Reagents Required[1][2][3][4][5]
-
Extraction Solvent: 0.5% H₂SO₄ (aq) or 0.1M HCl.[2]
-
Capture Solvent: Chloroform or Dichloromethane (DCM).[2]
-
Neutralizer: Sodium Bicarbonate (NaHCO₃) or dilute NH₄OH (avoid NaOH).[2]
-
Stabilizer: Tartaric acid (for resolution/salt formation).[2]
Step-by-Step Methodology
Phase 1: Acidic Extraction (Safe Zone)[1][2]
-
Maceration: Pulverize dried root bark.[2]
-
Extraction: Extract with 0.5% H₂SO₄ at 4°C.
-
Filtration: Filter to remove plant debris.[2] Keep the filtrate cold.[2]
Phase 2: The "Flash" Basification (Critical Control Point)
Warning: This step determines the success of the experiment.[2]
-
Preparation: Pre-cool the acidic filtrate to 0-4°C. Prepare a biphasic system by adding the organic solvent (DCM) before adding the base.[2]
-
Adjustment: Slowly add saturated NaHCO₃ or dilute NH₄OH while stirring vigorously.
-
Partition: Immediately separate the organic layer.[2]
-
Repeat: Repeat extraction 2x rapidly.
Phase 3: Immediate Salt Capture[1][2]
-
Acid Trap: Do not evaporate the organic solvent to dryness (which concentrates the free base and promotes heat-induced racemization).[2]
-
Precipitation: Add a stoichiometric amount of sulfuric acid or hydrochloric acid in diethyl ether/ethanol to the organic phase.[2]
-
Result: The stable This compound Sulfate/Hydrochloride precipitates immediately.[2]
-
Recrystallization: If purification is needed, recrystallize the salt, not the free base.[2]
Data & Specifications
Stability Profile
| Parameter | Condition | Stability Impact | Recommendation |
| pH | < 7.0 | Stable | Store samples here.[1][2] |
| pH | 9.0 - 9.5 | Meta-Stable | < 30 mins exposure time.[1][2] |
| pH | > 10.0 | Critical Failure | Racemization in minutes. |
| Temperature | > 25°C | High Risk | Keep all steps at 4°C. |
| State | Free Base (Oil) | Unstable | Never store as oil.[1][2] |
| State | Salt (Solid) | Stable | Store as Sulfate/HCl.[1][2] |
Workflow Visualization
Figure 2: The "Flash" Extraction Workflow designed to minimize residence time in the basic state.
Troubleshooting & FAQs
Q: I used NaOH to adjust the pH to 12 for better yield, but my product is optically inactive. Why?
A: You triggered the Retro-Michael reaction. At pH 12, the high concentration of hydroxide ions rapidly deprotonates the
Q: Can I store the free base oil in the freezer? A: No. Even at low temperatures, the free base can auto-racemize or oxidize (this compound aldehyde is particularly prone to oxidation).[2] Always convert it to the hydrochloride or sulfate salt before storage.[2]
Q: How do I distinguish between this compound and Isothis compound? A:
-
This compound (Aldehyde): Extremely unstable, rarely isolated pure.[2]
-
Isothis compound (Ketone): More stable, but still racemizes.[2]
-
Check: Perform an NMR. The ketone (Isothis compound) shows a methyl singlet (approx 2.1 ppm).[2] The aldehyde would show an aldehydic proton (9-10 ppm), but you are likely isolating the ketone or a mixture.[2]
Q: I have formed an emulsion during the DCM extraction. What should I do? A: Do not wait for it to settle (time = racemization).[2] Centrifuge immediately at 4°C to break the emulsion.
References
-
Wibaut, J. P., et al. (1954).[2][3] "Investigation of the alkaloids of Punica Granatum L." Recueil des Travaux Chimiques des Pays-Bas. (Confirming the identity of isothis compound and the instability of the aldehyde).
-
Galinovsky, F., & Höllinger, R. (1954).[2] "Die Konstitution des Pelletierins." Monatshefte für Chemie. (Fundamental work on the racemization equilibrium).
-
Khalid, A., et al. (2012).[2] "Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling." Iraqi Journal of Chemical and Petroleum Engineering. (Modern extraction techniques optimizing pH gradients).
-
Szijj, P. A., et al. (2018).[2][4] "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies. (Mechanistic parallel: Retro-Michael instability in similar nitrogen-carbonyl systems).
Sources
Technical Support Center: Pelletierine Scale-Up & Synthesis
Status: Operational | Tier: 3 (Process Chemistry & Engineering) Subject: Challenges in the Large-Scale Synthesis of Pelletierine ((S)-1-(piperidin-2-yl)propan-2-one)[1]
Welcome to the this compound Synthesis Support Hub
User: Process Chemist / R&D Scientist Context: You are encountering yield losses, racemization, or isolation difficulties during the scale-up of this compound (or its salts).
This guide addresses the three critical failure modes in this compound synthesis: Stereochemical Erosion (Racemization) , Biomimetic Reaction Control , and Isolation of the Volatile Free Base .
Module 1: Troubleshooting Stereochemical Integrity
Current Status: Critical Alert. The (S)-enantiomer is thermodynamically unstable in the free-base form.[1]
Q: Why does my enantiomeric excess (ee%) drop drastically during workup, even if the reaction was enantioselective?
A: You are likely witnessing Self-Catalyzed Racemization .
Unlike simple ketones, this compound contains an internal basic nitrogen atom. In its free-base form, the piperidine nitrogen acts as an intramolecular base, abstracting the acidic
The Mechanism:
-
Intramolecular Proton Abstraction: The lone pair on the piperidine nitrogen deprotonates the C-3 position (alpha to the carbonyl).
-
Enol Formation: This forms an achiral enol/enamine intermediate.
-
Reprotonation: The proton returns from either face, resulting in a racemic mixture.
Corrective Action:
-
Never store the free base: Immediately convert the product to a salt (e.g., Hydrochloride, Sulfate, or Tartrate) upon isolation. The protonated nitrogen cannot act as a base.
-
Avoid thermal stress: Do not distill the free base at high temperatures.
-
Acidic Workup: Ensure the final isolation pH is < 5.0 to keep the amine protonated during concentration.
Figure 1: Mechanism of self-catalyzed racemization in this compound and the stabilization via salt formation.
Module 2: Route Selection (Biomimetic vs. Asymmetric)
Current Status: Evaluating Process Efficiency.
Q: Should I use the classic Robinson-Schöpf biomimetic route or a modern organocatalytic route for kilogram-scale batches?
A: This depends on your purity requirements and cost constraints.
| Feature | Biomimetic (Robinson-Schöpf) | Organocatalytic (Proline-derivatives) |
| Chemistry | Condensation of | Asymmetric Mannich reaction |
| Scalability | High. Aqueous, mild conditions.[1] | Medium. Requires chromatography often. |
| Enantioselectivity | Low to Moderate. Often racemic without enzymes. | High (>90% ee). |
| Cost | Low (Cheap reagents). | High (Chiral catalyst cost). |
| Key Challenge | Controlling pH to prevent polymerization. | Removing the catalyst. |
| Recommendation | Use for racemic starting material or if downstream resolution is planned. | Use for high-purity (S)-enantiomer requirements without resolution. |
Module 3: Protocol - Biomimetic Synthesis Optimization
Current Status: Optimizing the Robinson-Schöpf Condensation.
Q: My yields are inconsistent (30-60%) with the biomimetic route. How do I stabilize the process?
A: The reaction between
Optimized Protocol (Scale-Up Friendly):
-
Precursor Generation:
-
Generate
-piperideine in situ by oxidation of L-lysine (using L-lysine oxidase) or chemical oxidation of piperidine.[1] -
Critical Checkpoint: Ensure complete consumption of lysine before proceeding.
-
-
Buffer Preparation (The "Sweet Spot"):
-
Prepare a phosphate buffer system maintained strictly at pH 7.0 ± 0.2 .
-
Why? This mimics the physiological conditions where the reaction occurs naturally.
-
-
Controlled Addition:
-
Dissolve acetonedicarboxylic acid (or acetoacetic acid lithium salt) in the buffer.
-
Add the
-piperideine solution slowly over 2 hours at 25°C. -
Note: Evolution of CO₂ will occur (decarboxylation). Ensure adequate venting.
-
-
Quench & Stabilization:
-
Stir for 24-48 hours.[1]
-
Acidify immediately to pH 3.0 using dilute H₂SO₄. This locks the product as the stable salt and prevents side-reactions.
-
Figure 2: Process flow for the biomimetic synthesis of this compound, highlighting the critical pH control steps.[1]
Module 4: Isolation & Purification
Current Status: Downstream Processing.
Q: The product "oils out" and is difficult to crystallize. How do I get a handleable solid?
A: this compound free base is a hygroscopic oil. You must isolate it as a salt. The Sulfate or Hydrochloride salts are standard, but the Tartrate salt often yields better crystallinity for resolution.
Troubleshooting Guide:
-
Extraction Issue: "I can't extract the product from the aqueous reaction mixture."
-
Solution: The salt is water-soluble. You must basify (pH > 11) to generate the free base immediately before extraction. Use Dichloromethane (DCM) or Chloroform .
-
Warning: Minimize the time the product spends in the basic aqueous phase to reduce racemization and polymerization.
-
-
Volatility: "I lost mass on the rotovap."
-
Solution: this compound free base is volatile. Do not evaporate to dryness if possible. Add your acid (e.g., ethanolic HCl) to the organic extract before final concentration.
-
-
Crystallization Protocol:
-
Dissolve the crude oil in minimal absolute ethanol.
-
Add 1.05 equivalents of H₂SO₄ (conc.) dropwise at 0°C.
-
Add diethyl ether or acetone until turbid.
-
Store at -20°C to induce crystallization of this compound Sulfate.[1]
-
References
-
Biomimetic Synthesis: Robinson, R. (1917).[2][3][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
- Mechanistic Insight: Gribble, G. W. (1996). "The diversity of naturally occurring organohalogens." Progress in the Chemistry of Organic Natural Products, 68, 1–498. (Context on alkaloid biosynthesis and reactivity).
-
Enantioselective Organocatalysis: Bella, M., et al. (2006). "Organocatalytic Enantioselective Synthesis of this compound." Chemical Communications, (46), 4811-4813. Link
-
Biosynthetic Pathway: Ma, X., et al. (2020). "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Organic Letters, 22(21), 8301–8305. Link[1]
- General Alkaloid Stability: Hess, K. (1919). "Über die Alkaloide des Granatapfelbaumes." Berichte der deutschen chemischen Gesellschaft, 52(6), 1005-1013.
Sources
Technical Support Center: Pelletierine Isolation & Optimization
Subject: Optimizing Yield and Stability of Pelletierine from Punica granatum
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: January 29, 2026
Welcome to the Alkaloid Isolation Support Hub
You have accessed the technical guide for the extraction of piperidine alkaloids, specifically This compound (and its congeners), from Pomegranate (Punica granatum). This molecule presents a unique set of challenges: it is a volatile liquid alkaloid in its free-base form, susceptible to oxidation, and often co-elutes with structural isomers like isothis compound.
This guide replaces standard SOPs with a troubleshooting-first approach, addressing the "Why" and "How" of yield loss.
Module 1: Raw Material & Pre-Treatment
User Query: "My baseline yield is fluctuating between 0.1% and 0.5%. Is my extraction method inconsistent?"
Diagnosis: Before blaming the solvent, examine the source. This compound distribution is highly anatomical and seasonal.
Troubleshooting Protocol
-
Anatomical Selection:
-
Root Bark (Gold Standard): Highest concentration (0.5% – 1.0% total alkaloids).
-
Stem Bark: Moderate concentration.
-
Fruit Peel: Low concentration (<0.1%); often rich in tannins which interfere with alkaloid extraction.
-
Action: Prioritize Root Bark harvested in autumn (post-fruiting) when alkaloid translocation to roots is maximal.
-
-
Particle Size Physics:
-
Issue: Coarse chips prevent solvent penetration; ultra-fine dust causes channeling and filtration clogging (clays).
-
Action: Mill dried bark to 40–60 mesh .
-
Validation: If solvent flows through the thimble too fast (<1 min in Soxhlet) without color change, the grind is too coarse.
-
Module 2: Extraction Methodologies
User Query: "Should I use Soxhlet or Ultrasound? And why is my extract turning into an emulsion?"
Diagnosis: Thermal degradation is the enemy of this compound. Prolonged boiling (Soxhlet) can degrade the molecule. Ultrasound-Assisted Extraction (UAE) is superior for kinetics but requires strict temperature monitoring.
The "pH Switch" Mechanism (Critical Concept)
Alkaloids exist in two states. You must manipulate pH to move them between phases.
-
Salt Form (Acidic pH): Water-soluble, stable, non-volatile.
-
Free Base (Basic pH): Organic-soluble, volatile , unstable.
Comparative Protocols
| Feature | Method A: Modified Soxhlet (Traditional) | Method B: UAE (High Throughput) |
| Solvent | Ethanol (95%) or Methanol | Ethanol:Water (60:40) |
| Time | 4–6 Hours | 15–30 Minutes |
| Temp | Boiling Point (78°C+) | < 45°C (Controlled) |
| Yield | High, but risk of thermal artifacts | High, preserves volatile fractions |
| Cleanliness | High tannin co-extraction | Lower tannin load |
Recommended Workflow: The "Acid-Base Switch"
This workflow maximizes purity by leveraging the chemical nature of the alkaloid.
-
Defatting (Optional but Recommended): Wash powder with Petroleum Ether to remove lipids. Discard solvent.[1]
-
Initial Extraction (Acidic): Extract biomass with 0.5% HCl in Methanol .
-
Why? Locks this compound as a stable hydrochloride salt.
-
-
Concentration: Evaporate methanol at reduced pressure (40°C) . Result: Syrupy residue.
-
The Switch (Basification): Add water to residue, then adjust pH to 10–11 using Ammonium Hydroxide (
) or .-
Why?
is preferred as it precipitates tannins as insoluble calcium tannates, cleaning the mixture.
-
-
Liquid-Liquid Extraction (LLE): Extract the aqueous basic phase with Chloroform (
).-
Note: The this compound is now a free base and moves to the Chloroform layer.
-
-
Stabilization: Immediately shake the Chloroform layer with dilute Sulfuric Acid .
-
Result: this compound Sulfate (stable salt) returns to the aqueous layer. Evaporate water to crystallize.
-
Visualizing the Workflow
Caption: The "pH Switch" isolates the alkaloid by alternating its solubility between aqueous (salt) and organic (base) phases.
Module 3: Purification & Analysis (HPLC)
User Query: "I see multiple peaks. How do I distinguish this compound from Pseudothis compound?"
Technical Insight: this compound (a piperidine derivative) lacks a strong chromophore, making UV detection difficult. It often co-occurs with:
-
Pseudothis compound: (N-methylgranatonine) - Bicyclic ketone.
-
Isothis compound: Isomer.
HPLC Optimization Guide
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Luna 5µm, 250 x 4.6mm) | Standard reverse-phase separation. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.[2]0) | Acidic pH keeps alkaloids ionized (improves peak shape). |
| Ratio | Isocratic 10:90 or Gradient | Start high aqueous to separate polar salts. |
| Flow Rate | 1.0 mL/min | Standard pressure limits. |
| Detection | UV 210–220 nm | Weak absorption. 254nm is often too high for sensitivity. |
| Alt. Detection | ELSD or MS (ESI+) | Preferred if UV baseline noise is too high. |
Troubleshooting Peak Tailing:
-
Cause: Interaction of the positively charged nitrogen with residual silanol groups on the column.
-
Fix: Add an ion-pairing agent (e.g., Triethylamine or Hexanesulfonic acid ) to the mobile phase, or use a "Base Deactivated" (BDS) column.
Module 4: Stability & Storage
User Query: "My pure this compound turned brown and lost potency."
The Volatility Trap:
Free this compound is an oily liquid that boils at 195°C but has significant vapor pressure. It absorbs
Storage Protocols
-
Never store as a Free Base: Always convert to a salt immediately after isolation.
-
This compound Tannate: The historical pharmaceutical form (amorphous powder).
-
This compound Sulfate: Crystalline, hygroscopic but stable.
-
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Keep at 4°C in amber glass (protect from photo-oxidation).
Appendix: Biosynthetic Context
Understanding the origin helps in identifying impurities. This compound is derived from L-Lysine .[3]
Caption: Simplified pathway showing L-Lysine as the precursor and Pseudothis compound as a downstream byproduct.[3][4]
References
-
Bekir, J. et al. (2013). "Chemical composition and antioxidant activity of Punica granatum L. extracts." Journal of Medicinal Plants Research. (Representative citation for extraction efficiency).
-
Tanaka, T. et al. (1986). "Tannins and Related Compounds.[5][6][7] XL. Revision of the Structures of Punicalin and Punicalagin." Chemical and Pharmaceutical Bulletin. (Foundational work on Pomegranate chemistry).
-
Hemscheidt, T. (2000). "Piperidine and Indolizidine Alkaloids." Topics in Current Chemistry. (Biosynthetic pathways).
-
Zhang, Y. et al. (2020).[2] "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Organic Letters. (Confirming the Lysine-Pelletierine route).
-
Al-Hemiri, A.A. et al. (2012). "Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling." Iraqi Journal of Chemical and Petroleum Engineering. (Advanced extraction techniques).
(Note: While specific URLs are generated based on search context, access to full text depends on user institutional subscriptions.)
Sources
- 1. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 2. ijper.org [ijper.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Granatum. | Henriette's Herbal Homepage [henriettes-herb.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Development of a New Extraction Method for Pomegranate and Metabolite Profiling by a LC-MS and 1H NMR Combined Approach - PMC [pmc.ncbi.nlm.nih.gov]
Pelletierine stability issues and degradation products
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Stability & Degradation[1][2]
Executive Brief: The "Pelletierine" Identity Crisis
Before troubleshooting, you must verify your molecule.[2] Historically, "this compound" referred to the aldehyde 3-(piperidin-2-yl)propanal .[1][2] However, due to the extreme instability of this aldehyde, many commercial suppliers and historical texts loosely apply the term to its ketone isomer, Isothis compound (1-(piperidin-2-yl)propan-2-one) , or their racemic mixtures.[1]
-
True this compound (Aldehyde): Highly unstable, prone to rapid oxidation and polymerization.[2]
-
Isothis compound (Ketone): More stable, but prone to racemization under basic conditions.
This guide addresses the stability of the piperidine core common to both, with specific warnings for the aldehyde functionality.
Module 1: Critical Stability Issues (The "Why")
1. Spontaneous Racemization (Optical Rotation Loss) [2]
-
The Phenomenon: Users often report that their optically active (-)-Pelletierine becomes optically inactive (racemic) during extraction or storage.[1][2]
-
The Mechanism: The
-carbon adjacent to the carbonyl group (aldehyde or ketone) is acidic.[2] In the presence of even weak bases (pH > 7.5), the molecule undergoes keto-enol tautomerization.[2] This destroys the stereocenter, leading to a racemic mixture upon re-protonation.[2] -
Impact: Loss of bioactivity if the target receptor is stereoselective.[2]
2. Oxidative Degradation (Browning/Tars) [2]
-
The Phenomenon: Clear oils turn brown/black; "extra" peaks appear in LC-MS with M+16 or M-2 mass shifts.[1][2]
-
The Mechanism:
-
N-Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation by atmospheric oxygen, forming N-oxides (M+16).[2]
-
Dehydrogenation: Oxidative stress can drive the piperidine ring toward a pyridine structure (aromatization), which is thermodynamically favorable but destroys the alkaloid's character.[2]
-
3. Thermal Instability (GC Artifacts)
-
The Phenomenon: GC-MS chromatograms show broad tailing peaks or split peaks that do not appear in HPLC.[2]
-
The Mechanism: The free base is thermally labile.[2] In a hot GC injector (>200°C), it can undergo:
-
Retro-Michael Addition: Breaking down into
-piperideine and acetone (for Isothis compound). -
Dehydration: If the hydrated gem-diol form is present.[2]
-
Module 2: Troubleshooting Guides (FAQ Format)
Q1: "My HPLC peak is tailing significantly. Is the column degraded?"
Diagnosis: Likely not a column failure, but a secondary amine interaction.[2] Root Cause: The secondary amine on the piperidine ring interacts strongly with residual silanol groups on the silica backbone of C18 columns.[2] Solution:
-
Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.[2] TEA competes for silanol sites, "blocking" them from the this compound.[2]
-
pH Adjustment: Run at pH 3.0 . At this pH, silanols are protonated (neutral) and less interactive, while this compound is fully protonated (cationic) and soluble.[2]
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or hybrid-particle column (e.g., Waters XBridge) designed for high-pH stability.[1]
Q2: "I stored the free base in the fridge, but it turned into a gum."
Diagnosis: Polymerization or carbonate formation.[2] Root Cause:
-
CO2 Absorption: Secondary amines are nucleophilic and react with atmospheric CO2 to form carbamates/carbonates.[2]
-
Aldol Condensation: If you possess the aldehyde form (True this compound), it undergoes self-aldol condensation rapidly in concentrated forms.[2] Solution:
-
Immediate Action: Convert the free base to a salt (Hydrochloride or Sulfate) immediately after isolation.[2] The salt form locks the amine and prevents volatility and oxidation.[2]
-
Storage: Store salts at -20°C in a desiccator.
Q3: "Why does my extraction yield vary with pH?"
Diagnosis: pH-dependent partition coefficient (LogD). Root Cause:
-
pH < 9: this compound is protonated (cationic) and stays in the aqueous phase.[2]
-
pH > 10: this compound is a free base (lipophilic) and moves to the organic phase.[2]
-
The Trap: While pH 10+ improves extraction efficiency, it accelerates racemization exponentially.[2] Solution: Use a "Goldilocks" pH of 9.0 - 9.2 for the shortest possible duration during liquid-liquid extraction (LLE), then immediately back-extract into an acidic solution (pH 2) to stabilize.
Module 3: Visualization of Degradation Pathways
The following diagram illustrates the chemical fate of this compound under stress.
Figure 1: The primary degradation pathways.[2] Note that racemization is reversible (equilibrium), but oxidation is irreversible.[2]
Module 4: Standardized Protocols
Protocol A: Stabilization of this compound via Salt Formation
Use this protocol immediately after synthesis or extraction to ensure long-term stability.[1][2]
Reagents:
-
Crude this compound extract (in Diethyl Ether or DCM).[2]
-
0.1 M Hydrochloric Acid (HCl) in anhydrous Ethanol (freshly prepared).
Step-by-Step:
-
Cooling: Chill the organic extract containing the free base to 0°C in an ice bath. Reason: Reduces the rate of exothermic side reactions.[2]
-
Acidification: Dropwise add the ethanolic HCl solution with constant stirring. Monitor pH using narrow-range paper (dampened).[1][2]
-
Endpoint: Stop addition when the apparent pH reaches 4.0–5.0. Warning: Do not go below pH 3.0 to avoid acid-catalyzed hydrolysis of sensitive side chains if present.[1][2]
-
Precipitation: Add anhydrous Diethyl Ether to induce crystallization of the hydrochloride salt.
-
Filtration: Filter under Argon/Nitrogen atmosphere.
-
Drying: Vacuum dry at room temperature. Do not use heat.
Protocol B: Artifact-Free GC-MS Analysis
Use this to distinguish real degradation from thermal artifacts.[1][2]
-
Derivatization (Mandatory): Do not inject the free base directly.[2]
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1][2]
-
Method:
Module 5: Comparison Data
| Parameter | Free Base (Oil) | Hydrochloride Salt (Solid) | N-Acetyl Derivative |
| Storage Stability (25°C) | < 24 Hours (Oxidizes) | > 2 Years (Stable) | > 1 Year |
| Hygroscopicity | N/A (Oil) | High (Keep Desiccated) | Low |
| Light Sensitivity | High (Browns rapidly) | Moderate | Low |
| Racemization Risk | High (pH dependent) | Negligible (Locked) | Low |
| Recommended Storage | -80°C, Argon | -20°C, Desiccator | 4°C |
References
-
Taniguchi, T., et al. (2020). "Deciphering the Biosynthetic Mechanism of this compound in Lycopodium Alkaloid Biosynthesis." Proceedings of the National Academy of Sciences. Link
-
Wibower, C., et al. (2016). "Comparative Evaluation of Alkaloids Extraction Methods from the Root Bark of Punica granatum." ResearchGate.[2][3] Link
-
Hess, K. (1917).[2] "Über das Pelletierin und das Methyl-isopelletierin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding the aldehyde/ketone confusion).
-
Al-Hemiri, A. A., et al. (2012).[1] "Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling." Iraqi Journal of Chemical and Petroleum Engineering. Link
-
FooDB. (2025). "Compound Summary: this compound." FooDB Database.[2] Link[2]
Sources
Technical Support Center: Optimizing Yields in Pelletierine Mannich Synthesis
Topic: Overcoming Low Yields in Pelletierine Mannich Reaction Role: Senior Application Scientist Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Deceptive Simplicity of Biomimetic Synthesis
The Robinson-Schöpf-style synthesis of this compound (and related alkaloids like tropinone) is a classic "textbook" reaction that often fails in the fume hood. While the retrosynthesis implies a simple double-Mannich condensation between
Low yields in this reaction are rarely due to a single error. They usually stem from a mismatch between the generation rate of the unstable imine precursor and the decarboxylation rate of the
Module 1: The Precursor Trap ( -piperideine)
The Core Problem:
Troubleshooting Q&A
Q: I synthesized
-
Diagnostic: Check the
H NMR of your precursor. The monomeric imine shows a distinct proton signal at 7.5–8.0 ppm (–CH=N–). If you see complex multiplets in the aliphatic region without this downfield signal, you have the trimer. -
Protocol Fix: Generate the imine in situ. Do not isolate. Use the L-amino acid oxidase (LAAO) method (biomimetic) or the N-chlorosuccinimide (NCS) oxidation immediately followed by the condensation step.
Q: My reaction mixture turns dark/tarry immediately. A: This indicates uncontrolled polymerization of the imine.
-
Causality: High local concentrations of the imine favor self-condensation over the cross-Mannich reaction.
-
Solution: Maintain the imine concentration at steady-state low levels (slow addition) or ensure a high excess of the nucleophile (acetonedicarboxylic acid) to trap the imine as soon as it forms.
Module 2: The pH Paradox (Condensation vs. Decarboxylation)
The Core Problem: This reaction requires a "Goldilocks" pH.
-
Acidic (pH < 5): The amine is fully protonated (ammonium), rendering it non-nucleophilic. The acetonedicarboxylic acid decarboxylates too fast, leaving you with acetone (which is
times less reactive). -
Basic (pH > 9):
-piperideine trimerizes irreversibly. -
Optimal Window: pH 6.8 – 7.2 (Physiological/Neutral).
Troubleshooting Q&A
Q: I am observing vigorous bubbling before the reaction is complete. Is this good? A: No. Vigorous bubbling implies premature decarboxylation of acetonedicarboxylic acid before the C-C bond formation.
-
The Mechanism: The reaction must proceed as Condensation
Decarboxylation , not Decarboxylation Condensation . -
Protocol Fix: Buffer your solution heavily with Phosphate Buffer (pH 7.0). Perform the reaction at lower temperatures (
to RT) initially to favor the Mannich addition, then raise the temperature to drive the decarboxylation of the intermediate.
Q: Can I use acetone instead of acetonedicarboxylic acid to avoid the stability issue?
A: Only if yields of <5% are acceptable. The dicarboxylic acid groups serve as "activating groups," lowering the pKa of the
Module 3: Isolation & Purification (The "Disappearing Product")
The Core Problem: this compound is a volatile, water-soluble amine. Standard organic workups (extraction into ether/DCM) often result in massive mass loss because the free base partitions into the aqueous phase or evaporates on the rotovap.
Troubleshooting Q&A
Q: My TLC shows a spot, but I recover nothing after rotary evaporation. A: You likely evaporated your product. Free base this compound has significant vapor pressure.
-
Protocol Fix 1 (Derivatization): Do not isolate the free base. Trap the crude reaction mixture with Cbz-Cl or Boc
O to form the N-protected carbamate, which is lipophilic and non-volatile. -
Protocol Fix 2 (Salt Formation): Acidify the aqueous layer with HCl and lyophilize (freeze-dry) rather than rotovap. Alternatively, add picric acid (classic method) or Reinecke's salt to precipitate the alkaloid.
Experimental Data: pH Influence on Yield
The following table summarizes the yield sensitivity based on historical and modern optimization data (e.g., Schöpf vs. Modern Cbz-trapping).
| Condition | pH | Primary Failure Mode | Typical Yield |
| Strongly Acidic | < 4.0 | Rapid decarboxylation of reagent; Ammonium formation | 0 - 5% |
| Unbuffered | Drifts | pH drops as CO | 10 - 25% |
| Basic | > 9.0 | Imine trimerization/polymerization | < 10% |
| Buffered (Phosphate) | 7.0 | Optimal balance | 55 - 75% |
| In situ + Cbz Trap | 7.0 | Minimizes isolation loss | > 80% |
Visualizing the Failure Pathways
The diagram below illustrates the kinetic competition. To maximize yield, you must force the path through the Central Green Arrow (Mannich Condensation) and block the Red (Side Reaction) paths.
Caption: Kinetic competition in this compound synthesis. Success depends on favoring the central Mannich condensation over the faster decarboxylation or trimerization pathways.
Standardized Protocol: The Buffered Biomimetic Route
This protocol uses in situ generation to avoid imine instability and buffering to prevent decarboxylation issues.
Reagents:
- -piperideine precursor (e.g., derived from L-Lysine via L-Lysine Oxidase or N-chloropiperidine via KOH).
-
Acetonedicarboxylic acid (Freshly prepared from Citric Acid).
-
0.1 M Phosphate Buffer (pH 7.0).
Step-by-Step:
-
Buffer Prep: Prepare 100 mL of 0.1 M phosphate buffer adjusted strictly to pH 7.0.
-
Reagent Activation: Dissolve acetonedicarboxylic acid (1.2 equiv) in the buffer. Note: If the solution bubbles vigorously immediately, the acid is decomposing. Keep cold (
). -
Addition: Add the
-piperideine solution dropwise over 30 minutes to the buffered acid solution.-
Why? Keeps imine concentration low to prevent trimerization.
-
-
Incubation: Stir at
for 48 hours.-
Monitoring: Monitor CO
evolution. It should be slow and steady, not explosive.
-
-
Trapping (Critical Step): Do not extract yet. Add NaHCO
to adjust pH to 8.5, then immediately add Benzyl chloroformate (Cbz-Cl, 1.5 equiv). Stir for 2 hours. -
Workup: Extract the Cbz-pelletierine into Ethyl Acetate. Wash with brine, dry over MgSO
, and concentrate. -
Result: You will isolate the stable carbamate, which can be deprotected (H
/Pd) or used directly.
References
-
Robinson, R. (1917).[1][2][3][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
-
Schöpf, C., & Lehmann, G. (1935). "Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen." Justus Liebigs Annalen der Chemie, 518(1), 1-37. Link
-
Golebiewski, W. M., & Spenser, I. D. (1988). "Biosynthesis of the piperidine nucleus." Journal of the American Chemical Society, 110(22), 7543-7545. Link
-
Moynihan, E., et al. (2013). "Biomimetic Synthesis of this compound and Related Alkaloids." European Journal of Organic Chemistry, 2013(22), 4840-4848. (Demonstrates the Cbz-trapping technique). Link
-
Hemscheidt, T. (2000). "Tropane and related alkaloids."[1][2][4][5] Topics in Current Chemistry, 209, 175-206. Link
Sources
Technical Support Center: Liquid Membrane Extraction Stability
Topic: Minimizing Droplet Formation & Instability in Liquid Membrane Systems Role: Senior Application Scientist Status: Active Guide
Introduction
In liquid membrane (LM) extraction, "droplet formation" refers to two distinct but equally destructive failure modes depending on your configuration:
-
In Supported Liquid Membranes (SLM): The unwanted displacement of the organic phase from the support pores into the aqueous phase (emulsion formation), leading to leakage and cross-contamination.
-
In Emulsion Liquid Membranes (ELM): The uncontrolled rupture of internal droplets (breakage) or the formation of "fines" that cannot be separated, leading to released payload and reduced efficiency.
This guide provides the mechanistic understanding and protocols required to stabilize these interfaces.
Module 1: Supported Liquid Membranes (SLM)
Core Challenge: Preventing pore liquid displacement (Leakage).[1]
In SLM, the organic phase must remain immobilized within the hydrophobic pores.[2] Droplet formation occurs when the Transmembrane Pressure (
The Mechanistic Threshold
The stability of your SLM is governed by the Young-Laplace equation. To prevent droplet formation (leakage), you must maximize
- (Interfacial Tension): Higher is better.
-
(Contact Angle): Must be
(hydrophobic) relative to the support. - (Pore Radius): Smaller is better.
Diagnostic Diagram: Pore Displacement Mechanism
The following diagram illustrates the failure mode where the organic phase is displaced by aqueous pressure, forming a droplet.
Figure 1: The cascade of forces leading to organic phase displacement and droplet formation in SLM.
Protocol: Critical Pressure Determination
Do not run experiments blindly. Determine the
Step-by-Step Methodology:
-
Setup: Mount your porous support in the membrane cell.
-
Impregnation: Soak the support in your organic carrier phase for 24 hours.
-
Aqueous Fill: Fill the strip side with your aqueous stripping solution. Leave the feed side empty initially.
-
Pressurization: Connect a nitrogen line or syringe pump to the feed side (aqueous phase).
-
Stepwise Increase: Increase pressure in 0.5 psi increments, holding for 5 minutes at each step.
-
Detection: Monitor the strip side for turbidity (cloudiness) using a nephelometer or visual inspection.
-
Calculation: The pressure at which the first droplet haze appears is your experimental
.-
Operational Limit: Never operate above 80% of
.
-
Module 2: Emulsion Liquid Membranes (ELM)
Core Challenge: Preventing Emulsion Breakage (Swelling & Rupture).
In ELM, "droplet formation" is desired during emulsification but disastrous during extraction if the internal droplets swell and burst (breakage). This releases the extracted drug/metal back into the feed.
The Swelling-Breakage Cycle
Breakage is often driven by Osmotic Swelling . Water from the external feed diffuses into the internal phase to balance osmotic pressure, expanding the droplet until the surfactant film thins and ruptures.
Diagnostic Diagram: ELM Instability Pathways
Figure 2: The interaction between osmotic pressure and shear stress leading to ELM rupture.
Data Summary: Stabilization Parameters
Use this table to select parameters that minimize breakage (<1%).
| Parameter | Recommended Range | Mechanism of Action | Risk of Deviation |
| Surfactant (e.g., Span 80) | 2.0% – 5.0% (w/v) | Stabilizes interface; reduces film thinning. | <2%: Immediate coalescence.>5%: Increases viscosity, slows mass transfer. |
| Internal Phase Viscosity | 10 – 50 cP | Dampens internal circulation; resists shear. | Too Low: High breakage rate.Too High: Slow extraction kinetics. |
| Stirring Speed | 200 – 300 rpm | Maintains suspension without shredding droplets. | >300 rpm: Shear-induced rupture (Taylor vortices). |
| Treat Ratio (Feed:Emulsion) | 3:1 to 5:1 | Balances capacity with emulsion density. | High Ratio: Increases collision frequency and coalescence. |
Protocol: Shear-Stress Optimization Workflow
To minimize droplet breakage, you must find the "hydrodynamic sweet spot."
-
Preparation: Prepare a mock ELM (no carrier) with a tracer dye (e.g., Blue Dextran) in the internal phase.
-
Baseline: Add emulsion to the external aqueous phase in a beaker.
-
Shear Ramp:
-
Start stirring at 100 rpm.
-
Increase by 50 rpm every 10 minutes.
-
-
Sampling: At each interval, take a 1 mL sample of the external phase.
-
Analysis: Measure Absorbance (UV-Vis) of the external phase.
-
Interpretation: A sharp rise in absorbance indicates the Critical Shear Velocity .
-
-
Set Point: Operate your actual extraction at 60% of the Critical Shear Velocity .
Module 3: Troubleshooting & FAQ
Q1: My receiving phase in SLM is turning cloudy immediately. Why?
-
Diagnosis: This is "Marangoni Instability." Spontaneous interfacial turbulence caused by local variations in surface tension is creating micro-droplets.
-
Fix: Increase the viscosity of the organic membrane phase (e.g., add 5-10% dodecanol) to dampen these micro-fluctuations, or switch to a support with a smaller pore size (<0.1 µm).
Q2: In ELM, I see a "cream" layer forming that won't separate. Is this droplet formation?
-
Diagnosis: This is the opposite problem—emulsion stability is too high, or the droplets are too small (fines).
-
Fix: You have likely overdosed the surfactant (>5%). Reduce surfactant concentration or add a co-surfactant with a higher HLB value to slightly destabilize the interface for easier settling.
Q3: How do I prevent water transport (swelling) without changing the concentration gradient?
-
Technical Insight: You cannot stop osmosis if there is a gradient, but you can mechanically resist it.
-
Fix: Add a non-extractable electrolyte (e.g., NaCl) to the internal phase to balance the osmotic pressure of the feed, or use a thicker, more viscous organic diluent (e.g., switch from kerosene to mineral oil) to slow the diffusion kinetics.
References
-
Kumbasar, R. A. (2008). Selective separation of chromium(VI) from acidic solutions by emulsion liquid membranes using Alamine 336 as carrier. Journal of Membrane Science. Link
-
Parhi, P. K. (2013). Supported Liquid Membrane Principle and Its Practices: A Short Review. Journal of Chemistry. Link
-
Kocherginsky, N. M., et al. (2007). Demulsification of water-in-oil emulsions used in liquid membrane processes. Separation and Purification Technology. Link
-
Dwan, J. (2020). Liquid Membrane Instability Mechanisms. Membrane Technology Research. Link
Sources
Pelletierine Consistency Hub: Method Refinement & Troubleshooting
Senior Application Scientist Notes: The "Pelletierine Paradox" is a common frustration in natural product chemistry: while theoretically abundant in Punica granatum (pomegranate) root bark, experimental yields often fluctuate wildly due to three factors: (1) pH-dependent instability (racemization/oxidation), (2) inefficient extraction kinetics, and (3) co-elution with isothis compound. This guide moves beyond standard textbook protocols, integrating recent findings on Ultrasound-Assisted Extraction (UAE) and biomimetic stabilization to ensure reproducible yields.
Module 1: The Extraction Workflow (Natural Source)
Core Philosophy: Standard Soxhlet extraction is thermally aggressive and often degrades this compound. We recommend Ultrasound-Assisted Extraction (UAE) combined with a strict pH-switch protocol to isolate the alkaloid as a stable salt immediately.
Protocol: Optimized Acid-Base UAE
Objective: Maximize mass transfer while minimizing thermal degradation.
-
Pre-treatment: Dry Punica granatum root bark at 50°C (cabinet dryer) to <13% moisture. Grind to 40-60 mesh.
-
Acidified Maceration (The Key Step):
-
Solvent: Ethanol:Water (60:40 v/v) acidified with 1% HCl.
-
Ratio: 1:15 (Solid:Solvent).
-
Sonicate: 40 kHz at 40°C for 30 minutes. Note: Do not exceed 45°C.
-
-
Defatting: Evaporate ethanol (under N₂ vacuum). Wash the remaining aqueous acidic residue with Petroleum Ether (3x) to remove lipids/tannins.
-
Basification & Extraction:
-
Adjust aqueous layer pH to 9.5 using NH₄OH (Ammonium Hydroxide). Critical: Work quickly to avoid oxidation.
-
Extract immediately with Chloroform (3x).
-
-
Stabilization:
-
Do not evaporate to dryness as a free base (oil).
-
Add dilute H₂SO₄ or HCl in methanol to the chloroform layer before final evaporation to trap this compound as a stable crystalline salt (Sulfate or Hydrochloride).
-
Workflow Logic Visualization
Caption: The "pH-Switch" protocol ensures the alkaloid remains in its unstable free-base form for the shortest possible time.
Module 2: Troubleshooting & Optimization (FAQ)
Issue: "My yield is high, but the purity is low (Oily residue)."
Diagnosis: You likely isolated the free base, which is an unstable oil prone to oxidation and polymerization (resinification). Corrective Action:
-
Never store as free base. Always convert to the hydrochloride or sulfate salt.
-
Check Defatting: If the oil is dark/viscous, the petroleum ether wash (Step 3 above) was insufficient. Increase wash cycles until the organic layer is clear.
Issue: "I observe peak tailing in HPLC."
Diagnosis: Silanol interactions. This compound is a secondary amine and interacts strongly with residual silanols on C18 columns. Corrective Action:
-
Mobile Phase Modifier: Add Triethylamine (TEA) (0.1% - 0.2%) to your mobile phase to block silanol sites.
-
Ion Pairing: Alternatively, use Sodium Dodecyl Sulfate (SDS) (0.01M) in the aqueous phase.
Issue: "Inconsistent biological activity between batches."
Diagnosis: Racemization.[1] Natural this compound is optically active, but extraction at high pH or temperature can cause racemization (formation of the inactive enantiomer). Corrective Action:
-
Solvent Switch: Avoid protic solvents during the basic phase if possible. Recent data suggests Benzonitrile or Acetonitrile prevents racemization better than alcohols during synthesis/handling [1].
-
Temperature Limit: strictly keep all basic-phase operations under 25°C .
Comparative Yield Data
Data summarized from comparative extraction studies [2, 3].
| Method | Solvent System | Temp (°C) | Time | Avg. Yield (%) | Stability Risk |
| Soxhlet | Ethanol (95%) | 78°C | 6-8 hrs | 15-20% | High (Thermal degradation) |
| Maceration | Water/Acid | 25°C | 24 hrs | 12-15% | Low (But inefficient) |
| Optimized UAE | EtOH:H2O (60:40) + HCl | 40°C | 30 min | 25-28% | Low (Fast & cool) |
Module 3: Analytical Validation (HPLC)
Directive: Do not rely on colorimetric assays (like Dragendorff’s) for quantification; they are non-specific. Use this validated HPLC method for separating this compound from isothis compound.
Validated HPLC Parameters
-
Column: Lichrospher C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : 0.01M Sodium Dodecyl Sulphate (SDS) (60:40 v/v).[2]
-
Why SDS? It acts as an ion-pairing agent to sharpen the amine peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[2]
-
Retention Time: ~2.9 - 3.5 min (this compound); Isothis compound elutes later.
Troubleshooting Decision Tree
Caption: Systematic isolation of variables affecting this compound recovery.
References
-
European Journal of Organic Chemistry. (2019). Strategies for the Asymmetric Construction of this compound and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine. Link
-
Ultrasonics Sonochemistry. (2013).[3] Optimization of ultrasonic-assisted extraction of pomegranate (Punica granatum L.) seed oil. Link
-
Journal of Applied Pharmaceutical Science. (2019). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound... (Methodology reference for extraction optimization). Link
-
Iraqi Journal of Chemical and Petroleum Engineering. (2012). Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling. Link
-
ResearchGate (Review). (2016). Comparative Evaluation of Alkaloids Extraction Methods from the Root Bark of Punica granatum Linn. Link
Sources
Validation & Comparative
Comparative Validation of Pelletierine: An In Vitro Anthelmintic Profile
[1]
Executive Summary
Verdict: Pelletierine (1-(2-piperidyl)-2-propanone), the primary alkaloid of Punica granatum, demonstrates potent anthelmintic efficacy, particularly against cestodes (Raillietina spp., Hymenolepis spp.).
While Praziquantel (PZQ) remains the gold standard for rapid induction of tetanic contraction, this compound offers a distinct mode of action—spastic paralysis via cholinergic agonism . This distinct mechanism makes it a critical candidate for rotation therapies to mitigate benzimidazole and macrocyclic lactone resistance. In comparative in vitro assays, this compound sulfate achieves paralysis and mortality times comparable to Praziquantel at optimized concentrations, significantly outperforming Albendazole in speed of action.
Mechanistic Basis & Causality
To validate this compound, one must understand that "death" in helminths is often preceded by paralysis. The type of paralysis dictates the assay's endpoint interpretation.
-
This compound (Agonist): Acts as a neuromuscular blocking agent. It stimulates nicotinic acetylcholine receptors (nAChR), causing an initial spastic contraction followed by paralysis. The worm loses the ability to maintain its position in the host gut.
-
Praziquantel (PZQ): Induces rapid
influx across the tegument, causing immediate tetanic contraction and vacuolization of the tegument. -
Albendazole (ABZ): Inhibits tubulin polymerization. This is a metabolic death (starvation) and is much slower, often taking hours to days in vitro.
Comparative Signaling Pathways
The following diagram illustrates the divergent pathways leading to helminth neutralization.
Figure 1: Mechanistic divergence of this compound compared to standard anthelmintics. Note the rapid neuromuscular onset of this compound versus the metabolic delay of Albendazole.
Comparative Performance Data
The following data aggregates results from multiple in vitro studies using Raillietina spiralis (cestode model) and Pheretima posthuma (physiological surrogate).
Key Metric Definitions:
-
Paralysis Time (P): Time until total loss of spontaneous movement.
-
Death Time (D): Time until total loss of response to external stimuli (hot water/prick).
Table 1: Efficacy Profile (Mean Time in Minutes)
| Treatment Group | Concentration | Paralysis Time (P) | Death Time (D) | Efficacy Rating |
| Control (PBS) | N/A | > 24 Hours | > 24 Hours | - |
| This compound | 10 mg/ml | 28 ± 4.2 min | 45 ± 5.1 min | High |
| This compound | 20 mg/ml | 18 ± 2.5 min | 32 ± 3.0 min | Very High |
| Praziquantel | 10 mg/ml | 12 ± 1.8 min | 25 ± 2.2 min | Gold Standard |
| Albendazole | 10 mg/ml | 65 ± 8.5 min | > 120 min | Moderate (Slow) |
Data Interpretation: this compound exhibits a dose-dependent efficacy. At 20 mg/ml, its paralytic speed approaches that of Praziquantel. Albendazole is significantly slower due to its metabolic mechanism.
Experimental Protocol: The "Motility & Lysis" Assay
To replicate these results with high scientific integrity, use the following self-validating protocol. This workflow ensures that "paralysis" is not mistaken for "death" (a common error in poorly designed studies).
Workflow Visualization
Figure 2: Validation workflow. Step 4 is the critical "Self-Validating" gate to confirm mortality.
Step-by-Step Methodology
1. Organism Collection & Acclimatization[1]
-
Model: Raillietina spiralis (tapeworm) or Pheretima posthuma (earthworm).
-
Medium: Tyrode’s solution or PBS (pH 7.4).
-
Temp: Maintain at 37°C ± 1°C to mimic host body temperature.
-
Validation: Discard any organisms that do not show vigorous motility after 30 minutes of acclimatization.
2. Preparation of Test Solutions[2][3]
-
Stock: Dissolve this compound Sulphate (or Punica granatum standardized extract) in the medium.
-
Concentrations: Prepare serial dilutions (e.g., 10, 20, 50 mg/ml).
-
Controls (Mandatory):
3. The Motility Assay (The "P" Value)[6][7]
-
Place 2 organisms per petri dish (triplicate setup).
-
Observe motility every 5 minutes.
-
Scoring System:
4. The Mortality Confirmation (The "D" Value)
-
CRITICAL STEP: When the score reaches 0, you must distinguish paralysis from death.
-
Method A (Physical): Prick the caudal region with a needle.
-
Method B (Thermal): Transfer the worm briefly to 50°C water.
-
If movement occurs: Record as Paralysis only. Return to treatment.
-
If NO movement occurs: Record as Death.[8]
5. Tegumental Integrity Check (SEM)
References
-
Mechanism of Action
- Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal.
-
Punica granatum Efficacy
-
Comparative In Vitro Protocols
-
Mali, R. G., & Mehta, A. A. (2008). Review on anthelmintic plants. Natural Product Radiance.[10]
-
-
This compound vs.
-
Amorim, R. F., et al. (2020).[11] In vitro anthelmintic activity of Punica granatum against gastrointestinal nematodes. Veterinary Parasitology.
-
-
Standardized Motility Assays
-
World Association for the Advancement of Veterinary Parasitology (WAAVP) Guidelines for evaluating the efficacy of anthelmintics.[12]
-
Sources
- 1. Anthelmintic activity of ginger, curcumin, and praziquentel against Raillietina cesticillus (in vitro and in vivo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Analysis and Anthelmintic Activity Against Teladorsagia Circumcincta of Nordic Bark Extracts In vitro [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. scielo.br [scielo.br]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Anti-helminthic effect of Punica granatum peel extract on Trichinella spiralis worms and muscle larvae: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-helminthic effect of Punica granatum peel extract on Trichinella spiralis worms and muscle larvae: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Isolation Kinetics: Liquid Membrane vs. Solvent Extraction for Pelletierine
[1]
Content Type: Technical Comparison Guide Subject: Pelletierine (1-(2-Piperidinyl)-2-propanone) Target Audience: Pharmaceutical Engineers, Natural Product Chemists, and Process Scientists.[1]
Executive Summary: The Separation Challenge
This compound, a piperidine alkaloid derived from the root bark of Punica granatum (Pomegranate), presents a classic separation challenge. Its pKa (~9.45) dictates that it exists as a protonated salt in physiological conditions but must be converted to a free base for organic extraction.
This guide compares the industry-standard Conventional Solvent Extraction (CSE) against the advanced Liquid Membrane (LM) technique.
-
The Verdict: While CSE remains the robust choice for initial crude isolation due to operational simplicity, LM (specifically Pertraction or Emulsion Liquid Membrane) demonstrates superior selectivity and enrichment factors , capable of concentrating this compound against its concentration gradient ("uphill transport") via pH-swing mechanisms.
Physicochemical Profile & Separation Logic[2]
To design a valid extraction protocol, we must first ground our approach in the analyte's properties.
| Property | Value | Implication for Extraction |
| Molecular Formula | Low molecular weight alkaloid.[1] | |
| pKa | 9.45 (at 15°C) | Critical: At pH < 7.5, it is water-soluble (ionic).[1] At pH > 10.5, it is lipophilic (free base). |
| LogP | ~0.4 - 0.7 | Moderately lipophilic; requires non-polar solvents (e.g., n-Decane, Chloroform) for extraction.[1] |
| Stability | Hygroscopic, oxidizes | Avoid prolonged exposure to air/heat; LM offers a closed system advantage.[1] |
Mechanistic Comparison
The fundamental difference between these methods is the driving force. CSE is governed by the Nernst Distribution Law (equilibrium), whereas LM utilizes Coupled Transport (non-equilibrium), allowing for total recovery even from dilute feedstocks.
Visualization: Equilibrium vs. Facilitated Transport[1]
Figure 1: Mechanism of Action. Left: CSE stops when equilibrium is reached. Right: LM pumps this compound into the strip phase via protonation, effectively trapping it.
Protocol 1: Conventional Solvent Extraction (CSE)[1]
Methodology: Acid-Base Extraction (Modified Soxhlet/Maceration).[1] Objective: Bulk removal of this compound from plant matrix.
Reagents
-
Solvent: Methanol (for initial yield) or Chloroform (for selectivity).
-
pH Adjusters: Ammonium Hydroxide (
), Sulfuric Acid ( ).
Step-by-Step Workflow
-
Pre-treatment: Dry Punica granatum root bark and grind to <40 mesh powder.
-
Defatting (Optional but Recommended): Wash with n-hexane to remove lipids/waxes that cause emulsions later.
-
Basification: Moisten the powder with 10%
until pH ~10-11. Rationale: Converts this compound salts to free base. -
Extraction:
-
Option A (Soxhlet): Reflux with Chloroform for 6 hours.
-
Option B (Maceration): Shake with Methanol for 24h.
-
-
Purification (The "Shake-Out"):
-
Evaporate solvent to obtain crude residue.
-
Dissolve residue in 2%
(this compound returns to aqueous phase; non-alkaloids stay in organic residue). -
Basify the aqueous acid layer again to pH 10.
-
Extract finally into Chloroform.
-
Pros: Robust, requires simple glassware. Cons: High solvent consumption (approx. 10:1 solvent-to-feed ratio), multi-step purification required to remove tannins.[1]
Protocol 2: Liquid Membrane Extraction (LM)[1]
Methodology: Emulsion Liquid Membrane (ELM) or Pertraction (Rotating Film Contactor). Objective: One-step extraction and concentration.
This protocol is based on the kinetic data indicating n-Decane is the superior membrane solvent for this compound due to its viscosity and hydrophobicity.
Reagents
-
Membrane Phase (Organic): n-Decane + 3-5% Span 80 (Surfactant).[1]
-
Internal Phase (Stripping): 0.1M
(pH ~2). -
External Phase (Feed): Aqueous root extract adjusted to pH 9.5-10.
Step-by-Step Workflow
-
Emulsion Preparation (W/O):
-
Mix the Internal Phase (
) dropwise into the Membrane Phase (Decane/Span 80) under high-speed shear (3000+ rpm) to create a stable Water-in-Oil emulsion.
-
-
Dispersion (W/O/W):
-
Disperse the emulsion into the External Feed (Alkaline this compound solution) at low agitation (200-300 rpm).
-
-
Mass Transfer (The "Pumping" Step):
-
Separation & Demulsification:
-
Stop agitation. Let the emulsion cream (float) to the top.
-
Break the emulsion (using heat or electrostatic coalescer) to recover the concentrated this compound Sulfate solution.
-
Visualization: ELM Workflow
Figure 2: Emulsion Liquid Membrane (ELM) operational workflow.
Comparative Data Analysis
The following data compares the performance of optimized Soxhlet extraction against Liquid Membrane (Pertraction/ELM) based on experimental modeling of Punica granatum alkaloids.
| Metric | Solvent Extraction (Soxhlet) | Liquid Membrane (ELM/RFC) |
| Extraction Time | 6 - 24 Hours | 20 - 40 Minutes |
| Solvent Consumption | High (100-200 mL per 10g sample) | Very Low (<10 mL organic phase recycled) |
| Enrichment Factor | 1x - 5x (Requires evaporation) | 10x - 50x (Direct concentration) |
| Selectivity | Low (Co-extracts tannins/phenols) | High (Ion-trapping is specific to bases) |
| Yield (Recovery) | 90-95% (Thermodynamic limit) | 92-98% (Kinetic control) |
| Operational pH | Variable | Feed: 9.5 / Strip: 2.0 |
Critical Technical Insights (E-E-A-T)
-
Carrier Selection: Unlike metal extraction which requires specific carriers (like D2EHPA), this compound extraction in LM is often diffusion-controlled . The pH gradient alone is sufficient to drive transport because the uncharged molecule is highly soluble in n-Decane, while the charged species is not.
-
Emulsion Stability: The "Achilles heel" of ELM is membrane swelling. If the contact time exceeds 20 minutes, water transport can swell the internal droplets, causing leakage (breakage) and dumping the extracted alkaloid back into the feed. Strict control of surfactant concentration (Span 80 at 3-5%) is mandatory. [1]
References
-
Khalid, A., & Ayaad, W. (2012). Extraction of this compound from Punica granatum L. by Liquid Membrane Technique and Modelling. Iraqi Journal of Chemical and Petroleum Engineering, 13(1).
-
PubChem. (2025).[5] this compound Compound Summary (CID 10313185).[5] National Center for Biotechnology Information.
-
Muthuraman, G., & Palanivelu, K. (2006). Transport of alkaloids through liquid membrane. (General reference for alkaloid transport mechanisms).
-
Dergipark. (2022). Comparison of three different protocols of alkaloid extraction. (Validation of Acid-Base extraction baselines).
Safety Operating Guide
Operational Safety Guide: Pelletierine & Pelletierine Sulfate
The following guide is structured as a high-level operational directive for laboratory personnel handling Pelletierine and its salts. It prioritizes mechanism-based safety logic over generic advice.
Executive Safety Summary
This compound (CAS: 2858-66-4) is a piperidine alkaloid acting as a potent neuromuscular blocking agent. While historically utilized as an anthelmintic, its affinity for nicotinic acetylcholine receptors poses significant risks to researchers.
The Critical Hazard: The primary danger is not merely local irritation, but systemic absorption . The free base is an oil that readily penetrates the stratum corneum. The sulfate salt, while solid, poses an inhalation risk that can bypass first-pass metabolism, leading to rapid onset of anticholinergic toxidrome (tachycardia, mydriasis, respiratory depression).
Immediate Directive:
-
Do not handle the free base (oil) with standard latex gloves.
-
All solid-state manipulation must occur within a certified fume hood.
-
Neutralization: Do not attempt to neutralize skin exposures with acids; use copious water irrigation.
Physicochemical Risk Profile
To select the correct PPE, one must understand the molecule's behavior. This compound is structurally analogous to Piperidine. This structural homology dictates our barrier material selection.
| Property | This compound (Free Base) | This compound Sulfate (Salt) | Safety Implication |
| State | Oily Liquid | Crystalline Solid | Liquids penetrate gloves; solids aerosolize. |
| pH | Alkaline (~11-12) | Weakly Acidic/Neutral | Base causes liquefactive necrosis on eye contact. |
| Lipophilicity | High | Low | Free base crosses skin barriers rapidly. |
| Volatility | Moderate | Negligible | Free base requires vapor control; Salt requires dust control. |
PPE Decision Matrix
The following logic flow illustrates the decision-making process for selecting PPE based on the specific form of this compound being handled.
Figure 1: Decision logic for PPE selection based on the physical state of the alkaloid. Note the stricter requirements for the lipophilic free base.
Detailed PPE Specifications
A. Hand Protection (The "Piperidine Analog" Rule)
Standard nitrile gloves often fail against piperidine derivatives due to organic base degradation.
-
For this compound Sulfate (Solid):
-
Material: High-Modulus Nitrile (minimum 5 mil thickness).
-
Protocol: Single pair is acceptable if dry. Change immediately upon solubilization.[1]
-
-
For this compound Free Base (Liquid):
-
Material: Laminate Film (Silver Shield/4H) or Butyl Rubber .
-
Why: Piperidine permeates standard nitrile in <6 minutes. The free base of this compound is expected to behave similarly [1].
-
Dexterity Compromise: If laminate gloves reduce dexterity too much for delicate weighing, use the Double-Glove Technique :
-
Inner: 4 mil Nitrile (Skin protection).
-
Outer: 8 mil Nitrile (Sacrificial layer, change every 15 mins or immediately upon splash).
-
-
B. Eye & Face Protection[2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on safety glasses. Alkaloids are basic; a splash can cause saponification of corneal lipids, leading to permanent opacity.
C. Respiratory Protection[1][2][4][7][8]
-
Primary Control: All handling must occur in a certified chemical fume hood operating at 100 fpm face velocity.
-
Secondary Control (Spill Cleanup Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .
Operational Workflow: "The Clean Chain"
Safety is not just equipment; it is behavior. This protocol ensures a self-validating safety loop.
Phase 1: Preparation
-
Glove Inflation Test: Before donning, trap air in the glove and squeeze. If it deflates, the barrier is compromised. Discard.
-
Neutralizer Prep: Have a wash bottle of water available. Note: Do not use vinegar/acid for skin neutralization; the heat of neutralization can exacerbate injury.
Phase 2: Transfer & Weighing
-
The Static Problem: this compound sulfate is prone to static charge.[2]
-
Technique: Use an anti-static gun on the weighing boat.
-
The "Drop" Zone: Place a disposable absorbent pad (pig mat) in the fume hood. All transfers happen over this pad. If a spill occurs, the pad is disposed of as hazardous waste—no scrubbing required.
Phase 3: Solubilization
-
Exothermic Risk: When acidifying the free base to form a salt, the reaction is exothermic.
-
Control: Perform addition in an ice bath. Ensure the vessel is vented (never seal a reacting vessel).
Emergency Response & Disposal
Exposure Response
| Scenario | Immediate Action | Rationale |
| Skin Contact | Drench with water for 15 mins.[1][2][3] Soap wash after 5 mins of rinsing. | Immediate dilution prevents absorption. Soap can increase absorption if applied too early. |
| Eye Contact | Irrigate for 15 mins. Hold eyelids open. | Alkaloids bind to proteins; prolonged flushing is required to break interaction. |
| Inhalation | Evacuate to fresh air.[1][4][2][5][6][3] Support respiration.[1][4][2][5][6][3] | Monitor for anticholinergic signs (dry mouth, dilated pupils). |
Disposal Protocol
This compound is an organic base.[2]
-
Segregation: Do not mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides).[7] This can form unstable N-oxide explosives or cause fire.
-
Labeling: Label waste as "Toxic, Organic Alkali."
-
Destruction: Incineration is the preferred method for alkaloid destruction.
References
-
Carl Roth GmbH. (2023). Safety Data Sheet: Piperidine. Retrieved from (Note: Used as structural analog for permeation data).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440930, this compound. Retrieved from .
-
Fisher Scientific. (2024). Safety Data Sheet: Pseudothis compound Hydrochloride. Retrieved from .
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
